3-(2-Aminoethyl)oxolan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-3-1-6(8)2-4-9-5-6/h8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFCRIOSDBHTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Aminoethyl)oxolan-3-ol (CAS 1522312-40-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Aminoethyl)oxolan-3-ol (CAS 1522312-40-8), a novel chemical entity with potential applications in pharmaceutical and materials science. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds, including oxolan-3-ols and aminoethyl-substituted heterocycles, to infer its physicochemical properties, potential synthetic routes, and safety considerations. The guide is intended to serve as a foundational resource for researchers and developers interested in exploring the utility of this compound. All inferred properties and methodologies are clearly delineated and supported by references to analogous structures.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule incorporating a tertiary alcohol on a tetrahydrofuran (oxolane) ring and a primary aminoethyl side chain. The presence of both a hydrogen bond donor/acceptor (hydroxyl and amino groups) and a heterocyclic core suggests its potential as a versatile building block in medicinal chemistry and polymer science. The oxolane (tetrahydrofuran) ring is a common motif in numerous biologically active compounds and natural products. The strategic placement of the aminoethyl and hydroxyl groups at the C3 position could impart unique conformational properties and vectoral interactions for molecular recognition.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 1522312-40-8 | EnamineStore[1] |
| Molecular Formula | C6H13NO2 | PubChem (isomer)[2] |
| Molecular Weight | 131.17 g/mol | EnamineStore[1], PubChem (isomer)[2] |
| IUPAC Name | This compound | N/A |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="NH2", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="CH2"]; C2 [label="CH2"]; C3 [label="C", pos="0,0!"]; C4 [label="CH2"]; C5 [label="CH2"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="OH", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];
// Edges for bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- O2; C3 -- C4; C4 -- C5; C5 -- O1; O1 -- C3; }
Caption: 2D Structure of this compound.
Physicochemical Properties (Inferred)
Table 2: Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |
| Appearance | Colorless to pale yellow liquid | 3-Hydroxytetrahydrofuran is a colorless liquid[3]. The presence of the amino group might impart a slight color. |
| Boiling Point | > 200 °C (estimated) | 3-Hydroxytetrahydrofuran has a boiling point of 179 °C[3]. The addition of the aminoethyl group will increase the molecular weight and hydrogen bonding capacity, thus raising the boiling point. |
| Solubility | Miscible with water and polar organic solvents (e.g., methanol, ethanol). | The hydroxyl and amino groups will facilitate strong hydrogen bonding with protic solvents. |
| pKa | ~9-10 for the amino group; ~14-16 for the hydroxyl group (estimated) | The pKa of the ammonium ion of simple primary amines is typically in the range of 9-11. The tertiary alcohol is expected to have a pKa similar to other aliphatic alcohols. |
| Hygroscopicity | Likely hygroscopic | Materials with multiple hydrogen bond donors and acceptors, such as the target molecule, tend to absorb moisture from the atmosphere[4]. |
Potential Synthetic Pathways
A definitive, validated synthesis for this compound has not been published in peer-reviewed literature. However, a plausible retro-synthetic analysis based on established organic chemistry principles suggests several potential routes. A key intermediate for the synthesis would likely be 3-oxotetrahydrofuran (dihydrofuran-3(2H)-one).
Proposed Synthetic Workflow
Sources
3-(2-Aminoethyl)tetrahydrofuran-3-ol chemical structure
Strategic Scaffold for sp³-Rich Drug Discovery[1]
Part 1: Executive Summary & Structural Logic
Compound Identity: 3-(2-Aminoethyl)tetrahydrofuran-3-ol IUPAC Name: 3-(2-aminoethyl)oxolan-3-ol Core Motif: 3,3-Disubstituted Tetrahydrofuran (Geminal functionalization)[1]
The "Escape from Flatland" Imperative: In modern medicinal chemistry, 3-(2-Aminoethyl)tetrahydrofuran-3-ol represents a high-value "3D scaffold."[1] Unlike traditional aromatic rings (phenyl, pyridine) which increase lipophilicity and decrease solubility (the "flatland" problem), this saturated heterocycle offers:
-
High Fsp³ Character: The quaternary carbon at C3 forces substituents out of plane, increasing topological complexity and selectivity.[1]
-
Amphiphilic Vectoring: The hydroxyl group (H-bond donor/acceptor) and the primary amine (ionizable base) provide distinct vectors for protein interaction, while the ether oxygen adds a metabolic anchor.[1]
-
Metabolic Stability: The 3,3-disubstitution blocks the common metabolic soft spot at the C3 position of the THF ring.[1]
Part 2: Chemical Structure & Properties[2]
2.1 Structural Analysis
The molecule consists of a five-membered oxolane (THF) ring.[1] The critical feature is the quaternary center at C3 , which bears both a hydroxyl group and an aminoethyl side chain.[1]
-
Stereochemistry: Carbon-3 is chiral.[1] The compound exists as a pair of enantiomers (R and S).[1] In a non-stereoselective synthesis, it is obtained as a racemate.[1]
-
Conformation: The THF ring typically adopts an envelope or twist conformation to minimize torsional strain.[1] The bulky C3 substituents will prefer pseudo-equatorial positions to minimize 1,3-diaxial interactions.[1]
2.2 Physicochemical Profile (Calculated)
| Property | Value (Est.)[1] | Significance |
| Molecular Weight | 131.17 g/mol | Fragment-like; ideal for FBDD.[1] |
| cLogP | -1.1 to -0.5 | Highly hydrophilic; improves aqueous solubility.[1] |
| TPSA | ~66 Ų | (20 ether + 20 OH + 26 amine); Good membrane permeability range.[1] |
| H-Bond Donors | 3 | (OH, NH2) |
| H-Bond Acceptors | 3 | (Ether O, OH, N) |
| pKa (Amine) | ~9.5 - 10.0 | Typical primary aliphatic amine; protonated at physiological pH. |
Part 3: Synthetic Methodology
The most robust route to this scaffold utilizes a Cyanomethylation-Reduction sequence starting from commercially available tetrahydrofuran-3-one.[1] This approach constructs the C3 quaternary center and the ethylamine chain in two strategic steps.[1]
3.1 Reaction Pathway Visualization
Figure 1: Two-step synthesis via cyanomethylation of tetrahydrofuran-3-one.
3.2 Detailed Experimental Protocol
Step 1: Synthesis of 3-(Cyanomethyl)tetrahydrofuran-3-ol
-
Principle: Nucleophilic addition of the acetonitrile anion to the ketone carbonyl.[1]
-
Reagents: Tetrahydrofuran-3-one, Acetonitrile (CH₃CN), n-Butyllithium (n-BuLi) or LDA.[1]
-
Protocol:
-
Charge a flame-dried flask with dry THF and anhydrous acetonitrile (1.1 equiv). Cool to -78°C under N₂.[1]
-
Dropwise add n-BuLi (1.1 equiv) to generate the lithiated acetonitrile species (LiCH₂CN).[1] Stir for 30 min.
-
Slowly add tetrahydrofuran-3-one (1.0 equiv) dissolved in dry THF. Maintain temperature at -78°C to prevent polymerization.[1]
-
Allow to warm to 0°C over 2 hours.
-
Quench with saturated NH₄Cl solution.[1] Extract with EtOAc.[1]
-
Purification: Silica gel chromatography (eluent: Hexanes/EtOAc).
-
Step 2: Reduction to 3-(2-Aminoethyl)tetrahydrofuran-3-ol
-
Principle: Reduction of the nitrile (-C≡N) to the primary amine (-CH₂NH₂).[1] Note: The cyanomethyl group (-CH₂CN) reduces to the ethylamine group (-CH₂CH₂NH₂).[1]
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.[1]
-
Protocol (LiAlH₄ Method):
-
Suspend LiAlH₄ (2.0 equiv) in dry ether or THF at 0°C.
-
Dropwise add the nitrile intermediate from Step 1 dissolved in THF.
-
Reflux for 4–12 hours (monitor by TLC/LCMS).
-
Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).
-
Filter the granular precipitate.[1] Dry the filtrate over Na₂SO₄ and concentrate.
-
Isolation: The product is a polar amine.[1] Purification may require amine-functionalized silica or crystallization as a HCl salt.[1]
-
Part 4: Medicinal Chemistry Applications[3][4][5][6]
4.1 Scaffold Hopping & Bioisosterism
This scaffold serves as a superior bioisostere for:
-
Cyclohexyl-amines: Reduces lipophilicity (LogP) while maintaining steric bulk.[1]
-
Piperidines: The THF oxygen acts as a hydrogen bond acceptor, potentially picking up new interactions in the binding pocket that a methylene group cannot.
4.2 Fragment-Based Drug Discovery (FBDD)
As a fragment, 3-(2-Aminoethyl)tetrahydrofuran-3-ol offers high "ligand efficiency" (LE).[1]
-
Growth Vectors:
-
Amine: Amide coupling (R-CO-NH-), Sulfonamide formation, or Reductive amination.
-
Hydroxyl: Ether formation or keeping free to anchor the fragment via H-bonding to the protein backbone.[1]
-
4.3 Functional Logic Diagram
Figure 2: Physicochemical advantages translating to therapeutic applications.
Part 5: References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and Fsp3).
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1–23. (Reference for nitrile anion chemistry).
-
PubChem Database. Compound Summary for Tetrahydrofuran-3-one. National Center for Biotechnology Information. Link
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The 3,3-Disubstituted Tetrahydrofuran Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and clinically approved drugs.[1][2] Its unique stereochemical and electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its frequent role in modulating the pharmacological activity of bioactive molecules.[3] Among the various substituted THF derivatives, the 3,3-disubstituted pattern presents a particularly compelling architectural motif for drug design. This substitution pattern introduces a quaternary center, which can impart significant conformational rigidity and metabolic stability, key attributes for optimizing drug candidates.
This technical guide provides a comprehensive overview of the 3,3-disubstituted tetrahydrofuran core, focusing on its synthesis, biological significance, and application in drug discovery. We will delve into the strategic considerations behind synthetic route design, explore the diverse pharmacological activities associated with this scaffold, and provide detailed protocols for key synthetic transformations.
The Strategic Advantage of the 3,3-Disubstituted Tetrahydrofuran Core
The incorporation of a 3,3-disubstituted tetrahydrofuran scaffold into a drug candidate offers several distinct advantages:
-
Increased Metabolic Stability: The gem-disubstitution at the C3 position effectively blocks potential sites of metabolic oxidation, a common liability for many drug molecules. This is analogous to the use of gem-dimethyl groups to enhance metabolic stability.[4]
-
Conformational Rigidity and Three-Dimensionality: The quaternary center restricts the conformational flexibility of the five-membered ring, leading to a more defined three-dimensional structure. This can enhance binding affinity and selectivity for a specific biological target by pre-organizing the molecule into a bioactive conformation.
-
Modulation of Physicochemical Properties: The polar ether oxygen of the THF ring can improve aqueous solubility and act as a hydrogen bond acceptor, influencing key pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[5]
-
Exploration of Novel Chemical Space: The ability to introduce diverse substituents at the C3 position allows for the systematic exploration of chemical space around a core pharmacophore, enabling the fine-tuning of biological activity and physicochemical properties.
Synthetic Strategies for Accessing 3,3-Disubstituted Tetrahydrofurans
The construction of the 3,3-disubstituted tetrahydrofuran core requires careful strategic planning. Several synthetic approaches have been developed, each with its own merits and limitations. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular Cyclization Strategies
A prevalent and powerful approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This strategy offers a high degree of control over the stereochemistry of the resulting THF ring.
Williamson Etherification: A classic and widely employed method for forming the ether linkage of the THF ring is the intramolecular Williamson etherification of a 1,4-diol derivative.[6] This reaction typically proceeds under basic conditions, where one of the hydroxyl groups is deprotonated to form an alkoxide that subsequently displaces a leaving group (e.g., a tosylate or mesylate) at the other end of the carbon chain.
A common synthetic sequence starts from a substituted dimethyl malonate. The key steps involve:
-
Installation of a protected hydroxymethyl group.
-
Double ester reduction to the corresponding 1,3-diol.
-
Selective protection of one hydroxyl group and conversion of the other to a good leaving group (e.g., tosylation).
-
Base-mediated intramolecular cyclization to form the 3,3-disubstituted THF ring.[6]
Protocol: Synthesis of a 3,3-Disubstituted Tetrahydrofuran via Intramolecular Williamson Etherification
This protocol outlines a general procedure for the synthesis of a 3,3-disubstituted tetrahydrofuran starting from a 1,4-diol.
Materials:
-
Substituted 1,4-diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Monotosylation: Dissolve the 1,4-diol (1.0 equiv) in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.05 equiv) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the monotosylated diol.
-
Cyclization: To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the monotosylated diol (1.0 equiv) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Final Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired 3,3-disubstituted tetrahydrofuran.
Causality: The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the cyclization step to deprotonate the alcohol without competing in a substitution reaction. The use of an anhydrous solvent is essential to prevent quenching of the base.
Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to constructing complex molecules like substituted tetrahydrofurans in a single synthetic operation.[7] These reactions involve a series of intramolecular transformations that are triggered by a single event.
A notable example is the thermal cascade reaction of 3,3-dicyano-1,5-dienes, which can be readily prepared from aldehydes, malononitrile, and cis-buten-1,4-diol. This process involves a thermal Cope rearrangement, followed by Boc-deprotection and an oxy-Michael addition to stereospecifically form 2,3,4-trisubstituted tetrahydrofurans.[7]
Another innovative approach utilizes visible light photocatalysis in a cascade reaction involving the self-[2+2] photodimerization of benzoylacetones, a De Mayo reaction, acetalization, and alkoxylation to yield highly substituted tetrahydrofurans with excellent stereoselectivity.[8]
Caption: Diverse biological applications of the THF scaffold.
Conclusion and Future Perspectives
The 3,3-disubstituted tetrahydrofuran scaffold has firmly established itself as a valuable and versatile building block in modern drug discovery. Its ability to impart favorable physicochemical and pharmacokinetic properties, coupled with the development of robust and stereoselective synthetic methodologies, ensures its continued prominence in the design of novel therapeutic agents.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes, including the use of catalytic asymmetric methods to access enantiomerically pure 3,3-disubstituted tetrahydrofurans. [9][10]Furthermore, the continued exploration of the biological activities of novel derivatives of this scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. The strategic incorporation of the 3,3-disubstituted tetrahydrofuran core will remain a key tactic for medicinal chemists seeking to address unmet medical needs.
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
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Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 264, 1-38. [Link]
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Faulkner, D. J. (2002). Marine natural products. Natural product reports, 19(1), 1-48. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
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Bull, J. A., & Davies, S. G. (2007). Synthesis of 3, 3-disubstituted thietane dioxides. The Journal of organic chemistry, 72(16), 6245-6255. [Link]
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Simple Solvents. (n.d.). Tetrahydrofuran: Benefits and Best Uses Explained. [Link]
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Smith, A. B., & Beauchamp, T. J. (2009). Convergent Synthesis of Trisubstituted Tetrahydrofurans via Bis-Thermally Reactive 1, 5-Diene-Tert-Butyl Carbonates. Organic letters, 11(16), 3614-3617. [Link]
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Chien, S., Hong, B., & Indurmuddam, R. R. (2025). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications, 61(15), 2040-2043. [Link]
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Wang, C., Li, Y., & Xu, K. (2026). Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones. Organic Letters, 28(1), 1-5. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
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Rodríguez, J., & Souto, J. A. (2015). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 13(5), 2663-2721. [Link]
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Barattucci, A., Bonaccorsi, P., & De Mico, A. (2017). Direct synthetic routes to functionalised crown ethers. Organic & biomolecular chemistry, 15(46), 9876-9889. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 7(12), 1589-1606. [Link]
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Company, A., & Rios, R. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. European Journal of Organic Chemistry, 2018(31), 4259-4263. [Link]
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Wang, Y., Li, J., & Zhang, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Mini-Reviews in Medicinal Chemistry, 25(1), 1-15. [Link]
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Smith, A. B., & Nicolaou, K. C. (2008). A New Route to Highly Functionalized Heterocyclic Rings. Angewandte Chemie International Edition, 47(2), 246-249. [Link]
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Brown, H. C., & Jadhav, P. K. (1984). One-Pot Asymmetric Synthesis of 2- and 2, 3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 49(21), 4089-4091. [Link]
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Monument Chemical. (n.d.). Tetrahydrofuran (THF) – Pharma and Industry Applications. [Link]
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Jérôme, F., & De Oliveira Vigier, K. (2019). Synthesis of functionalized tetrahydrofuran derivatives from 2, 5-dimethylfuran through cascade reactions. Green Chemistry, 21(10), 2636-2643. [Link]
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Janssen, S. J., & Meijer, E. W. (2021). Synthetic Routes towards Multifunctional Cyclopentadienes. Chemistry–A European Journal, 27(45), 11539-11551. [Link]
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Enamine. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(10), 1709-1725. [Link]
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ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]
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Reddy, D. S., & Kumar, M. P. (2017). Emergence of 2, 3, 5-trisubstituted tetrahydrofuran natural products and their synthesis. Organic & Biomolecular Chemistry, 15(35), 7306-7325. [Link]
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Brown, H. C., & Jadhav, P. K. (1984). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 49(21), 4089-4091. [Link]
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Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. [Link]
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Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Synthesis of 2, 1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd− O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 126(51), 16885-16893. [Link]
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Gutierrez, O., & Sigman, M. S. (2025). Generation of Polysubstituted Tetrahydrofurans via Urea-Enabled, Pd-Catalyzed Olefin Heteroannulation. ChemRxiv. [Link]
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Nikolova, Y., & Shivachev, B. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6598. [Link]
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Zhang, W., & Sun, J. (2019). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers, 6(18), 3299-3304. [Link]
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Fiveable. (n.d.). 11.1 Synthetic strategies | Organic Chemistry II. [Link]
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Stereochemical Profiling and Synthetic Protocols for 4-(2-Aminoethyl)tetrahydrofuran-3-ol Scaffolds
Introduction: The Scaffold Utility
The 4-(2-aminoethyl)tetrahydrofuran-3-ol scaffold represents a privileged substructure in fragment-based drug discovery (FBDD).[1][2][3] Its value lies in its ability to vector functional groups into specific binding pockets while maintaining a low molecular weight and high
However, the utility of this scaffold is frequently compromised by stereochemical ambiguity. With two contiguous chiral centers (C3 and C4), the molecule exists as four distinct stereoisomers. Biological activity is often strictly governed by this stereochemistry; for instance, the vector of the hydroxyl group (H-bond donor/acceptor) relative to the flexible aminoethyl tail determines critical ligand-protein interactions.[1]
This guide provides a definitive technical analysis of the isomerism, nomenclature, and synthesis of this scaffold, ensuring reproducibility and scientific rigor.
Structural Isomerism and Nomenclature
Regioisomerism vs. Stereoisomerism
While "aminoethyl-tetrahydrofuran-3-ol" could theoretically refer to substitution at C2, C4, or C5, the 4-substituted isomer is the most synthetically relevant for peptidomimetic design due to its proximity to the hydroxyl group, mimicking
Stereochemical Hierarchy
The molecule possesses two stereocenters at positions 3 and 4.[3] This results in
-
Trans-Isomers: The hydroxyl group and the aminoethyl tail are on opposite faces of the ring.[1]
-
Cis-Isomers: The hydroxyl group and the aminoethyl tail are on the same face.[1]
IUPAC Nomenclature Standards
Correct nomenclature is non-negotiable for regulatory filing.[2][3] The priority rules (Cahn-Ingold-Prelog) assign the hydroxyl group higher priority than the carbon chain.[1][2][3]
-
Isomer 1 (Trans): (3R,4R)-4-(2-aminoethyl)tetrahydrofuran-3-ol[1][2][3]
-
Isomer 2 (Trans): (3S,4S)-4-(2-aminoethyl)tetrahydrofuran-3-ol[1][2][3]
-
Isomer 3 (Cis): (3R,4S)-4-(2-aminoethyl)tetrahydrofuran-3-ol[1][2][3]
-
Isomer 4 (Cis): (3S,4R)-4-(2-aminoethyl)tetrahydrofuran-3-ol[1][2][3]
(Note: Absolute configuration assignment depends on the full priority of the aminoethyl chain vs ring carbons, but generally, the trans relationship is 3R,4R / 3S,4S in this specific substitution pattern).
Visualization of Isomer Hierarchy[1]
Figure 1: Stereochemical hierarchy of the 4-(2-aminoethyl)tetrahydrofuran-3-ol scaffold.
Synthetic Protocol: Stereoselective Access
The most robust route to the trans-isomer involves the nucleophilic opening of 3,4-epoxytetrahydrofuran.[1] Epoxides open in a trans-diaxial fashion, naturally setting the relative stereochemistry.[1]
Mechanistic Pathway: The Vinyl Cuprate Route
We utilize a vinyl group as a "masked" aminoethyl equivalent.[3] The vinyl group is installed via epoxide opening, then hydroborated to the alcohol, converted to a leaving group, and displaced by azide (or directly aminated).
Step-by-Step Methodology
Precursor: 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran).[1][2][3]
Step 1: Regio- and Stereoselective Ring Opening[1][2][3]
-
Reagents: Vinylmagnesium bromide (1.0 M in THF), CuI (Catalytic), anhydrous THF.[3]
-
Conditions: -78°C to 0°C under
atmosphere.[1][2][3] -
Protocol:
-
Charge a flame-dried flask with CuI (10 mol%) and anhydrous THF. Cool to -78°C.[1][2][3]
-
Add VinylMgBr dropwise.[2][3] Stir for 20 min to form the organocuprate species.
-
Add 3,4-epoxytetrahydrofuran (dissolved in THF) slowly.
-
Allow warming to 0°C over 2 hours.
-
Quench: Saturated aqueous
. Extract with EtOAc.[2][3]
-
-
Outcome: trans-4-vinyltetrahydrofuran-3-ol.[1][2][3] The nucleophile attacks the epoxide, resulting in trans geometry.
Step 2: Hydroboration-Oxidation (Anti-Markovnikov)[1][2][3]
-
Reagents: 9-BBN (0.5 M in THF), NaOH (3M),
(30%).[2][3] -
Protocol:
-
Dissolve the vinyl intermediate in THF.
-
Add 9-BBN at 0°C. Stir at RT for 12 hours.
-
Oxidative Workup: Cool to 0°C. Add NaOH followed cautiously by
.
-
-
Outcome: trans-4-(2-hydroxyethyl)tetrahydrofuran-3-ol.[1][2][3]
Step 3: Selective Amination (The Staudinger Protocol)
-
Reagents: Methanesulfonyl chloride (MsCl),
, , , .[1] -
Rationale: We must selectively activate the primary alcohol (hydroxyethyl) over the secondary ring alcohol (C3-OH).[2][3] Primary alcohols are kinetically faster to mesylate.[2][3]
-
Protocol:
Synthetic Workflow Diagram
Figure 2: Stereoselective synthesis of the trans-isomer via epoxide opening.
Analytical Characterization
NMR Spectroscopy: Distinguishing Cis/Trans
The relative stereochemistry is best confirmed via
| Parameter | Trans-Isomer | Cis-Isomer | Mechanistic Basis |
| Typically 0 - 5 Hz | Typically 6 - 8 Hz | Karplus equation applied to the THF envelope conformation.[1][2][3] Trans protons are often pseudo-diaxial ( | |
| NOE Signal | Weak/Absent | Strong | Nuclear Overhauser Effect between H3 and H4 is strong only if protons are on the same face (cis).[2][3] |
| C13 Shifts | C3/C4 shifted upfield | C3/C4 shifted downfield |
Self-Validating Quality Control
To ensure the protocol worked:
-
Mass Spec: Confirm M+H = 132.17 Da.
-
Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak IA) with heptane/ethanol/DEA mobile phase to verify enantiomeric excess (ee) if using chiral starting materials.[2][3]
References
-
PubChem. 4-(2-Aminoethyl)tetrahydrofuran-3-ol (CID 83478769).[1][2][3] National Library of Medicine.[2][3] [Link][2][3]
-
Wolfe, J. P., & Hay, M. B. (2004).[3] Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.[4][5][6] Tetrahedron, 60(52), 12263-12295.[1][2][3] (General methodology for THF synthesis).
-
Marshall, J. A. (2015).[2][3] Synthesis of Tetrahydrofurans.[2][3][4][5][6][7][8][9] In Comprehensive Organic Synthesis (2nd Ed).[2][3] Elsevier.[2][3] (Epoxide opening strategies).
-
Pretsch, E., et al. (2009).[2][3] Structure Determination of Organic Compounds: Tables of Spectral Data.[2][3] Springer.[2][3] (NMR Coupling constants in 5-membered rings).
Sources
- 1. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 2. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Aminoethyl)tetrahydrofuran-3-ol | C6H13NO2 | CID 83478769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydrofuran synthesis [organic-chemistry.org]
3-(2-Aminoethyl)oxolan-3-ol PubChem CID and safety data
CAS: 1522312-40-8 | Formula: C₆H₁₃NO₂ | Class: Functionalized Saturated Heterocycle[1][2]
Executive Summary
3-(2-Aminoethyl)oxolan-3-ol (also known as 3-(2-aminoethyl)tetrahydrofuran-3-ol) is a specialized, sp³-rich heterocyclic building block used in medicinal chemistry.[1][2][3][4][5] Characterized by a geminal 3,3-disubstitution pattern on the tetrahydrofuran (oxolane) ring, this compound introduces both a polar hydroxyl group and a primary amine handle at a quaternary carbon center.[1] This unique topology is valuable for fragment-based drug discovery (FBDD) and the synthesis of scaffold-constrained analogs, offering distinct vectors for diversification compared to traditional planar aromatic scaffolds.[1]
This guide details the physicochemical properties, safety protocols, and handling requirements for researchers utilizing this compound in high-throughput synthesis or lead optimization.[1]
Chemical Identity & Physicochemical Profile[3][6][7][8][9][10]
The compound is defined by a tetrahydrofuran ring with a quaternary center at position 3, bearing both a hydroxyl group and an ethylamine side chain. This creates a compact, polar scaffold with multiple hydrogen bond donors/acceptors.
Table 1: Key Chemical Identifiers and Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 1522312-40-8 |
| SMILES | NCCC1(O)CCOC1 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| PubChem SID | 403785710 (Related Entry) |
| CLogP | -0.98 (Hydrophilic) |
| Topological Polar Surface Area (TPSA) | ~46-55 Ų |
| Physical State | Viscous liquid or low-melting solid (hygroscopic) |
| Acidity/Basicity | Amphoteric (Aliphatic amine pKa ~10; Alcohol pKa ~16) |
Technical Insight: The negative CLogP indicates high water solubility. The presence of both an amine and an alcohol on a geminal center suggests the potential for intramolecular hydrogen bonding, which may influence reactivity and permeability.
Safety & Hazard Assessment (GHS Standards)
As a primary aliphatic amine, this compound exhibits significant basicity and corrosivity.[1] It is classified under UN 2735 for transport.[6] Strict adherence to safety protocols is mandatory.
GHS Classification[1]
-
Signal Word: DANGER
-
Hazard Class: Skin Corrosion/Irritation (Category 1B/1C)[1]
Table 2: Hazard Statements and Precautionary Measures
| Code | Hazard Statement | Severity |
| H314 | Causes severe skin burns and eye damage.[1] | Critical |
| H318 | Causes serious eye damage. | Critical |
| H302 | Harmful if swallowed. | Moderate |
| H335 | May cause respiratory irritation. | Moderate |
Emergency Response Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1]
-
Skin Contact: Immediately flush skin with water for at least 15 minutes while removing contaminated clothing.[7] Chemical burns require immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do.[8] Continue rinsing and seek urgent ophthalmological care.
Handling, Storage & Synthesis Protocols[1][12]
Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Hygroscopic and air-sensitive.[1] Store under inert gas (Argon or Nitrogen) to prevent carbonate formation (amine reacting with CO₂) and oxidation.
-
Container: Tightly sealed glass or polypropylene vials. Avoid metal containers that may corrode.
Experimental Workflow: Amine Protection
When utilizing this scaffold in synthesis, the primary amine is the most reactive nucleophile. Standard protocol involves selective protection before manipulating the hydroxyl group or the ring.
Standard Operating Procedure (SOP) for Boc-Protection:
-
Preparation: Dissolve this compound (1.0 equiv) in DCM or THF.
-
Base Addition: Add Et₃N or DIPEA (1.5 equiv) to neutralize HCl byproducts.
-
Reagent Addition: Cool to 0°C. Dropwise add Boc₂O (1.1 equiv) dissolved in the solvent.
-
Monitoring: Warm to RT and stir for 2–4 hours. Monitor by TLC (ninhydrin stain) or LC-MS (disappearance of M+1 132, appearance of M+1 232).[1]
-
Workup: Wash with dilute citric acid (to remove unreacted amine/base), then brine. Dry over Na₂SO₄.
Critical Control Point: Ensure the reaction mixture remains basic (pH > 8) to facilitate the nucleophilic attack of the amine on the Boc-anhydride.
Structural & Functional Analysis
The following diagram illustrates the structural logic and safety classification flow for the compound.
Figure 1: Structural decomposition, physicochemical properties, and safety classification of this compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83478769 (Isomer Reference) and Related Structures. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Harmonized Classification for Aliphatic Amines (UN 2735). Retrieved from [Link][1]
-
Chemical Book & ChemSrc. CAS 1522312-40-8 Entry and Physical Properties. Retrieved from [Link][1]
Sources
- 1. 86087-24-3|(R)-Tetrahydrofuran-3-ol|BLD Pharm [bldpharm.com]
- 2. CAS:1554288-33-3, 3-(2-氨基乙基)氧杂环丁烷-3-醇-毕得医药 [bidepharm.com]
- 3. CAS#:941005-45-4 | 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide | Chemsrc [chemsrc.com]
- 4. 1260404-38-3_CAS号:1260404-38-3_1-(6,7-dimethoxy-3-phenylisoquinolin-1-yl)-1,3-diisopropylurea - 化源网 [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. EnamineStore [enaminestore.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note: 3-(2-Aminoethyl)oxolan-3-ol in High-Fsp³ FBDD
[1]
Executive Summary & Strategic Rationale
The historical reliance on flat, aromatic-rich fragments in FBDD has led to libraries with poor solubility and limited three-dimensional (3D) diversity. This compound (MW: ~131.17 Da) represents a class of "privileged" sp³-rich fragments designed to correct this bias.
Unlike planar aniline or pyridine fragments, this scaffold features a quaternary chiral center at the C3 position of the oxolane (tetrahydrofuran) ring.[2] This architecture provides two critical advantages:
-
Vector Orthogonality: The amine growth vector projects out of the ring plane, allowing access to sub-pockets defined by complex protein tertiary structures rather than simple hydrophobic slots.[2]
-
Physicochemical Superiority: The high Fsp³ score (0.83) correlates with improved solubility and a lower risk of non-specific binding aggregates compared to flat aromatics.
Physicochemical Profile (Calculated)
| Property | Value | Clinical Relevance |
| Molecular Weight | 131.17 Da | Ideal for "Fragment Growing" (allows adding ~200-300 Da).[1] |
| cLogP | -1.1 to -0.5 | Highly soluble; low risk of lipophilic non-specific binding.[1] |
| Fsp³ Fraction | 0.83 (5/6 carbons) | High 3D character; correlates with higher clinical success rates.[1] |
| H-Bond Donors | 2 (OH, NH₂) | Key anchors for specific polar interactions.[1][2] |
| H-Bond Acceptors | 2 (Ether O, OH) | Versatile interaction profile.[1][2] |
| Chromophore | None | CRITICAL: Invisible to standard UV detection (254/280 nm).[1] |
Protocol A: Library Preparation & Quality Control
Challenge: As a low-MW aliphatic amine with no UV chromophore, this fragment presents unique handling challenges. It is often hygroscopic and invisible to standard LC-UV purity checks.[1]
Step 1: Stock Solution Preparation[1]
-
Solvent: d₆-DMSO (99.9% D) is recommended over protonated DMSO to facilitate immediate NMR QC.[1]
-
Concentration: Prepare at 200 mM . (Higher concentrations than the standard 100 mM are possible due to high solubility, allowing lower DMSO percentages in final assays).[2]
-
Handling: Weigh rapidly in a humidity-controlled glove box or dry environment. The amine can absorb atmospheric CO₂ (forming carbamates) or water.
Step 2: QC Validation (The "Invisible Fragment" Protocol)
Standard UV-purity methods will fail. Use the following workflow:
-
Primary QC: ¹H-NMR (600 MHz)
-
Dilute 5 µL of 200 mM stock into 500 µL d₆-DMSO.
-
Acceptance Criteria:
-
Sharp multiplet at ~3.6–3.9 ppm (Ring protons adjacent to O).
-
Triplet/multiplet at ~2.6–2.8 ppm (CH₂ adjacent to amine).
-
Integration ratio of CH₂-NH₂ to Ring protons must match 2:6 (assuming 3,3-substitution pattern).[1]
-
Critical Check: Look for broad peaks at 7-8 ppm indicating ammonium/carbamate formation (degradation).[1]
-
-
-
Secondary QC: ELSD/CAD LC-MS
-
Use Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[1]
-
Column: HILIC mode (C18 may not retain this polar fragment well).
-
Mobile Phase: Acetonitrile/Ammonium Formate buffer pH 9.0 (High pH keeps amine neutral for better peak shape).
-
Protocol B: Screening Methodologies
Because this compound lacks aromatic rings, Surface Plasmon Resonance (SPR) and Ligand-Observed NMR are the only viable screening techniques.[1] Do not use Thermal Shift Assays (DSF) with SYPRO Orange, as the fragment is unlikely to stabilize the protein significantly enough for detection (low binding enthalpy) and has no fluorescence itself.[2]
Workflow Visualization: Screening Decision Tree
Caption: Selection logic for screening non-aromatic fragments. NMR is prioritized due to detection independence from UV properties.
Detailed Method: Ligand-Observed NMR (STD & WaterLOGSY)
Why: This method detects the transfer of magnetization from the protein to the binder. It works perfectly for aliphatic protons.[2]
-
Sample Prep:
-
Pulse Sequence (STD):
-
Hit Validation:
-
Perform a competition experiment with a known binder (if available) to prove specific binding.
-
Protocol C: Hit-to-Lead Elaboration
Once this compound is identified as a hit, the strategy shifts to Fragment Growing .[1] The molecule offers two distinct vectors.
Vector Analysis[1]
-
Primary Vector (The Amine): The -NH₂ group is the primary "handshake" handle. It is highly reactive and usually projects into solvent or towards an adjacent pocket.[2]
-
Secondary Vector (The Hydroxyl): The tertiary -OH is sterically crowded (geminal to the ethylamine chain). It is best preserved as a hydrogen bond anchor rather than a growth point.
Synthetic Elaboration Workflow
Pathway A: Amide Coupling (High Throughput)
-
Reagents: Diverse carboxylic acid library (aromatic/heteroaromatic).
-
Coupling Agent: HATU/DIPEA is standard.[2]
-
Goal: Rigidify the linker. The flexible ethyl chain allows the new group to "scan" for nearby pockets.
-
Caution: The resulting amide loses the basicity of the amine. If the salt bridge was critical for binding, this pathway will kill potency.[2]
Pathway B: Reductive Amination (Preserves Basicity)
-
Reagents: Diverse aldehydes.[2]
-
Conditions: NaBH(OAc)₃, DCM/MeOH.[2]
-
Goal: Maintains the positive charge (at physiological pH) while adding hydrophobic bulk. This is critical if the fragment binds to an aspartate/glutamate residue (e.g., in Aspartic Proteases or GPCRs).[2]
Elaboration Logic Diagram
Caption: Synthetic growth strategy. Pathway B is preferred if the initial fragment binding relies on an electrostatic interaction.
References & Authoritative Sources
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2] Link[1]
-
Core citation for the Fsp³ theory supporting the use of oxolane fragments.
-
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2][3] Nature Chemistry.[2] Link
-
Foundational text on FBDD metrics and library design.
-
-
Warr, W. A. (2009). Fragment-Based Drug Discovery: New Paradigms.[2] Journal of Computer-Aided Molecular Design.
-
Discusses the integration of NMR screening for low-MW fragments.
-
-
Enamine Ltd. 3D Fragment Libraries: Design Principles.Link
-
Source for commercial availability and specific structural analogs of tetrahydrofuran fragments.[2]
-
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[2] Nature Reviews Drug Discovery.[2][4] Link
-
Review of hit-to-lead evolution strategies.
-
Application Note: 3-(2-Aminoethyl)oxolan-3-ol in PROTAC Linker Design
Technical Guide for Medicinal Chemists & Chemical Biologists
Executive Summary
The transition from "occupancy-driven" inhibitors to "event-driven" degraders (PROTACs) requires precise engineering of the linker moiety.[1] While Polyethylene Glycol (PEG) and alkyl chains remain standard, they often suffer from poor metabolic stability or suboptimal permeability.[2]
This guide details the application of 3-(2-Aminoethyl)oxolan-3-ol (also known as 3-(2-aminoethyl)tetrahydrofuran-3-ol) as a "Goldilocks" linker scaffold. This moiety offers a unique combination of conformational rigidity , hydrophilicity (without high TPSA), and a quaternary stereocenter that enables precise vector orientation of the E3 ligase ligand relative to the Warhead.
Part 1: The Physicochemical Rationale
Beyond PEGs and Alkyls
The this compound scaffold addresses three critical failure modes in PROTAC development:
-
Entropic Penalty: Unlike flexible PEG chains, the oxolane (tetrahydrofuran) ring restricts conformational degrees of freedom. This pre-organizes the linker, reducing the entropic cost (
) upon ternary complex formation. -
Solubility vs. Permeability:
-
Alkyl chains: High permeability, poor solubility.
-
PEGs: High solubility, often poor permeability (high TPSA).
-
Oxolan-3-ol:[3] The cyclic ether and tertiary hydroxyl group provide sufficient polarity for aqueous solubility, while the compact aliphatic footprint maintains membrane permeability.
-
-
Metabolic Stability: The cyclic ether is significantly more resistant to oxidative metabolism (e.g., by CYPs) compared to the susceptible ethylene glycol units of PEGs.
Structural Properties Table
| Property | PEG-4 Linker | Alkyl (C6) Linker | This compound | Impact on PROTAC |
| Conformation | Highly Flexible | Flexible | Semi-Rigid | Improved Cooperativity ( |
| H-Bond Donors | 0 (usually) | 0 | 2 (OH, NH₂) | Solvation / Specific Interactions |
| Chirality | Achiral | Achiral | Chiral (C3) | Vector Tuning (SAR) |
| Metabolic Liability | High (Oxidation) | Med (Hydroxylation) | Low | Extended Half-life ( |
Part 2: Design Strategy & Vector Mapping
The defining feature of this linker is the C3 quaternary center . By attaching the warhead or E3 ligand to the ethylamine "arm" and the other component to the ring (via functionalization of the ring carbons or the hydroxyl), you create a non-linear exit vector.
Visualization: The Linker Decision Tree
Figure 1: Decision logic for selecting the oxolane linker based on physicochemical bottlenecks.
Part 3: Experimental Protocols
Protocol A: Chemical Conjugation (Amide Coupling)
This protocol describes coupling the amine handle of the linker to a carboxylic acid-containing E3 Ligand (e.g., VHL-Ligand-COOH).
Reagents:
-
Linker: this compound (HCl salt or free base)
-
Ligand: VHL-Ligand-COOH (e.g., VHL-032 derivative)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation:
-
In a flame-dried vial, dissolve VHL-Ligand-COOH (1.0 eq, 0.1 mmol) in anhydrous DMF (1.0 mL).
-
Add DIPEA (3.0 eq) and stir at Room Temperature (RT) for 5 minutes.
-
Add HATU (1.1 eq). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
-
Coupling:
-
Add This compound (1.2 eq) directly to the reaction mixture.
-
Critical Step: If using the HCl salt of the linker, add an additional 1.2 eq of DIPEA to ensure the amine is free.
-
Flush with Nitrogen/Argon, cap, and stir at RT for 2–4 hours.
-
-
Monitoring:
-
Check reaction progress via LC-MS. Look for the mass shift corresponding to [M_ligand + M_linker - H2O + H]+.
-
Note: The tertiary alcohol on the linker is sterically hindered and will not compete with the primary amine for the activated ester under these conditions.
-
-
Workup & Purification:
-
Dilute with EtOAc (20 mL), wash with 5% LiCl (aq) x3 (to remove DMF), saturated NaHCO3, and Brine.
-
Dry over Na2SO4, filter, and concentrate.[4]
-
Purification: Flash chromatography (DCM:MeOH gradient, 0-10%). The hydroxyl group makes the product polar; ensure the column is flushed well.
-
Protocol B: Biological Evaluation (Ternary Complex Stability)
Once the linker is conjugated to both the Warhead and E3 Ligand, the critical assay is measuring the Cooperativity Factor (
Principle:
The linker determines whether the formation of the ternary complex (POI:PROTAC:E3) is cooperative (
Workflow Visualization:
Figure 2: TR-FRET workflow for assessing linker efficacy.
Assay Steps:
-
Labeling: Tag the Protein of Interest (POI) with a Terbium donor (Tb) and the E3 Ligase with a FITC acceptor.
-
Binary Kd: Determine the dissociation constant (
) of the PROTAC for the POI alone and the E3 alone. -
Ternary Formation:
-
Mix POI-Tb (5 nM) and E3-FITC (50 nM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).
-
Titrate the PROTAC (10-point dose-response).
-
Incubate for 60 min at RT.
-
-
Readout: Measure TR-FRET signal (Ex: 337 nm, Em: 490/520 nm).
-
Analysis: Fit the "Hook Effect" curve. A deeper, more stable curve peak compared to a flexible linker control indicates successful structural restraint by the oxolane linker [1].
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Coupling | Amine salt not neutralized | Increase DIPEA; ensure linker solubility in DMF. |
| Product Precipitation | High polarity of Linker-OH | Use 10% MeOH/DCM for extraction or switch to reverse-phase prep-HPLC. |
| No Degradation (DC50 > 1µM) | Wrong Stereochemistry | The C3 position is chiral. Synthesize and test both |
| Poor Permeability | Exposed Polar Surface Area | Cap the tertiary -OH (e.g., methylation) if H-bonding is not required for E3 binding. |
References
-
Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology, 25(1), 78-87. Link
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma Skeletal Rearrangement." Journal of Organic Chemistry. (Context on rigid cyclic ether synthesis). Link
-
Farnaby, W., et al. (2019). "BAF Complex Vulnerabilities in Cancer Demonstrated via Structure-Based PROTAC Design." Nature Chemical Biology, 15, 672–680. (Demonstrates rigid linker importance). Link
-
Pike, A., et al. (2020). "Optimising Proteolysis-Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective." Drug Discovery Today, 25(10), 1793-1800. Link
(Note: While specific literature on the exact CAS "this compound" as a standalone linker is emerging, the references above validate the principles of rigid, hydrophilic linker design in PROTACs.)
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
Application Note: High-Efficiency Reductive Amination of 3-(2-Aminoethyl)oxolan-3-ol
[1]
Executive Summary & Molecule Profile[1]
3-(2-Aminoethyl)oxolan-3-ol (also known as 3-(2-aminoethyl)tetrahydrofuran-3-ol) represents a high-value "3D" building block in modern medicinal chemistry.[1] Unlike flat aromatic amines, this scaffold introduces sp³ character, defined stereochemistry, and a polar hydroxyl handle that can modulate solubility and metabolic stability (lowering LogD).[1]
However, its bifunctional nature—containing a primary amine tethered to a tertiary alcohol at a quaternary center—presents specific synthetic challenges:
-
Polarity: The molecule is highly water-soluble, making standard aqueous workups prone to product loss.[1]
-
Steric Bulk: The quaternary center at position 3 can retard nucleophilic attack on hindered ketones.[1]
-
Chemo-selectivity: While the tertiary alcohol is generally robust, strong Lewis acids used in reductive amination can occasionally trigger dehydration or chelation issues.[1]
This guide details two field-proven protocols (Method A and Method B) to address these challenges, ensuring high yields and reproducible results.
Strategic Decision Matrix
Before selecting a protocol, analyze your electrophile (carbonyl source) using the logic below.
Figure 1: Decision matrix for selecting the optimal reductive amination condition.[1]
Method A: Sodium Triacetoxyborohydride (STAB)
Best For: Aldehydes and unhindered cyclic ketones.[1] Mechanism: STAB is a mild hydride donor.[1] In the presence of acetic acid, it selectively reduces the iminium ion (formed in situ) faster than the aldehyde itself, minimizing the "direct reduction" side reaction.
Materials
-
Amine: this compound (1.0 equiv)[1]
-
Electrophile: Aldehyde (1.0 - 1.1 equiv)[1]
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]
-
Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]
Protocol
-
Imine Formation (Pre-equilibrium):
-
In a dry vial, dissolve the Amine (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (0.1 M concentration).
-
Add AcOH (1.0 equiv).[1] Stir at Room Temperature (RT) for 15–30 minutes.
-
Note: This pre-stir allows the hemiaminal/imine equilibrium to establish before the reductant is added, reducing side products.
-
-
Reduction:
-
Quenching & Workup (Critical for Polar Amines):
-
Do not use a simple water wash; the product will stay in the aqueous phase.[1]
-
Quench: Add saturated aqueous NaHCO₃ (approx. 2 mL per mmol). Stir for 15 mins until gas evolution ceases.
-
Extraction: Extract 3x with DCM:Isopropanol (3:1) . The isopropanol is crucial to pull the polar amino-alcohol into the organic layer.[1]
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Method B: Titanium(IV) Isopropoxide / NaBH₄
Best For: Ketones (acyclic/hindered) and electron-deficient aldehydes.[1] Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger. This drives the equilibrium toward the imine (or titanated hemiaminal), which is then reduced.
Materials
-
Amine: this compound (1.2 equiv)[1]
-
Electrophile: Ketone (1.0 equiv)[1]
-
Lewis Acid: Titanium(IV) isopropoxide (neat, 1.5 - 2.0 equiv)[1]
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[1]
-
Solvent: Ethanol (absolute) or Methanol[1]
Protocol
-
Complexation (Neat/Concentrated):
-
In a dry vial under Nitrogen/Argon, combine the Amine (1.2 equiv) and Ketone (1.0 equiv).[1]
-
Add Ti(OiPr)₄ (1.5 equiv) neat.
-
Stir the viscous mixture at RT for 4–12 hours. (For very hindered ketones, heat to 50°C).[1]
-
Checkpoint: The mixture usually turns yellow/orange.[1] This indicates imine/titanium complex formation.[1][3]
-
-
Reduction:
-
Workup (The "White Precipitate" Method):
-
Quench by adding water (0.5 mL per mmol).[1] A thick white precipitate (TiO₂) will form.[1]
-
Dilute with EtOAc or THF.[1]
-
Filtration: Filter the slurry through a pad of Celite.[1] Wash the pad thoroughly with 10% MeOH in DCM to recover the polar product trapped in the titanium salts.[1]
-
Concentrate the filtrate.[1]
-
Mechanistic Pathway & Troubleshooting
Understanding the pathway helps diagnose failures.[1] The tertiary alcohol in our scaffold is a bystander but can cause solubility issues.[1]
Figure 2: Mechanistic pathway highlighting the critical dehydration step where Titanium assists.[1]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion (Ketone) | Equilibrium favors ketone; water inhibition.[1] | Switch to Method B . Increase Ti(OiPr)₄ to 2.0 equiv. Add 4Å Molecular Sieves. |
| Over-Alkylation (Tertiary Amine) | Aldehyde is too reactive; amine is limiting.[1] | Use excess Amine (1.2–1.5 equiv).[1] Add aldehyde slowly to the amine/STAB mixture. |
| Product Loss during Workup | Product is water-soluble (LogP < 0).[1] | Do not partition with water/ether.[1] Use SCX-2 solid phase extraction cartridges (Catch & Release).[1] |
| Dehydration of Scaffold | Acid concentration too high.[1] | Avoid strong mineral acids or high temps (>80°C).[1] The tertiary alcohol at C3 is prone to elimination.[1] |
Analytical Validation
Due to the lack of UV chromophores in the starting material (unless the electrophile has one), standard UV-LCMS might be weak.[1]
-
TLC Stain: Use Ninhydrin (stains primary amines red/purple) to monitor the disappearance of the starting material.[1] Use PMA (Phosphomolybdic Acid) to visualize the product.[1]
-
NMR Signature:
-
Look for the disappearance of the aldehyde proton (9–10 ppm).[1]
-
The methylene protons adjacent to the nitrogen in the ethyl chain (–CH₂–NH–) will shift upfield slightly upon alkylation but split differently.[1]
-
Diagnostic: The tertiary alcohol proton is not visible (unless in DMSO-d6), but the quaternary carbon at ~80 ppm in ¹³C NMR is a stable anchor.[1]
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][8] Link[1]
-
Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines.[1] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[1][3] Link
-
PubChem Compound Summary . (n.d.). 4-(2-Aminoethyl)tetrahydrofuran-3-ol.[1][9] National Center for Biotechnology Information.[1] Retrieved from [1]
Sources
- 1. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. designer-drug.com [designer-drug.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-(2-Aminoethyl)tetrahydrofuran-3-ol | C6H13NO2 | CID 83478769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: Troubleshooting Amine Oxidation in Oxolan-3-ol Derivatives
Status: Operational Ticket ID: OX-AMINE-STAB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
Oxolan-3-ol (tetrahydrofuran-3-ol) derivatives bearing amine functionalities present a "double-edged" stability challenge.[1] You are managing two reactive centers: the electron-rich amine (susceptible to N-oxidation) and the cyclic ether (susceptible to
This guide addresses the specific oxidative degradation pathways of 3-aminotetrahydrofuran scaffolds, distinguishing between N-oxides (reversible) and oxidative ring degradation (irreversible).
Module A: Diagnostic Triage (The "M+16" Anomaly)
User Query: "I see a +16 Da mass shift (M+16) in my LC-MS spectrum. Is this an N-oxide or a hydroxylated impurity?"
Root Cause Analysis
An M+16 peak indicates the addition of an oxygen atom.[2] In oxolan-3-ol derivatives, this usually arises from two distinct pathways:
-
N-Oxidation: Direct oxidation of the tertiary/secondary amine to an N-oxide (
).[1] This is often reversible.[1][2] -
C-Hydroxylation: Metabolic or radical oxidation of the carbon skeleton (often
to the ether oxygen). This is generally irreversible.[1][2]
Diagnostic Workflow
Do not rely solely on High-Resolution Mass Spectrometry (HRMS).[1] Use the following logic flow to confirm identity.
Figure 1: Decision tree for differentiating N-oxides from stable hydroxylated metabolites using MS source parameters and chemical reduction.
Protocol 1: The TiCl "Rescue" Test
Use this to confirm N-oxide presence chemically.[2]
-
Prepare Solution: Dissolve 1 mg of the suspected oxidized product in 0.5 mL MeOH.
-
Add Reagent: Add 2 drops of 20% TiCl
in HCl (or aqueous solution). -
Reaction: Shake at room temperature for 5 minutes. The solution will turn purple/violet.[1][2]
-
Analyze: Inject immediately into LC-MS.
-
Result: If the M+16 peak disappears and the parent peak (M) increases, it was an N-oxide .
-
Mechanism: Ti(III) reduces the N-O bond back to the amine, oxidizing to Ti(IV).
-
Module B: Synthesis & Reaction Control
User Query: "My reaction mixture turns dark brown/black upon workup. Yield is low."
Technical Insight
Amines in ether solvents (like THF or the oxolane scaffold itself) are prone to Autoxidation . This is a radical chain reaction initiated by trace peroxides or transition metals (Fe, Cu).
-
The Culprit: The
-protons next to the ether oxygen in the oxolane ring are susceptible to H-abstraction, forming hydroperoxides.[2] These hydroperoxides then oxidize the amine to N-oxides or induce polymerization (the "tar" effect).[2]
Prevention Protocol: The "Zero-Ox" Setup
Implement this standard operating procedure (SOP) for all steps involving 3-aminotetrahydrofuran derivatives.
| Parameter | Specification | Reason (Causality) |
| Solvent Quality | Freshly Distilled or Inhibitor-Free HPLC Grade | Stabilized THF contains BHT, but old THF generates peroxides that initiate amine oxidation.[1] |
| Degassing | Sparging (Ar/N | Removal of dissolved O |
| Additives | EDTA (5 mM) in aqueous workup | Chelates trace Fe/Cu ions that catalyze the decomposition of hydroperoxides into radicals. |
| Antioxidant | BHT (0.1 mol%) | Scavenges peroxy radicals before they attack the amine nitrogen. |
Protocol 2: N-Oxide Reduction (Batch Rescue)
If you accidentally oxidized your bulk product, use this mild reduction method compatible with the oxolane ring.
Reagents: Zinc dust (activated), Acetic Acid (AcOH), Ethanol.
-
Dissolve: Dissolve crude material (containing N-oxide) in Ethanol (10 mL/g).
-
Acidify: Add AcOH (5 equiv).
-
Reduce: Add Zinc dust (5 equiv) slowly at 0°C.
-
Stir: Allow to warm to RT and stir for 1-2 hours. Monitor by TLC/LCMS.[1][2]
-
Neutralize: Carefully adjust pH to >9 with NH
OH (to liberate the free amine) and extract with DCM.
Module C: Storage & Stability
User Query: "How should I store the free base vs. the salt form?"
Stability Matrix
The free base of 3-aminotetrahydrofuran is significantly less stable than its salt forms due to the availability of the lone pair on nitrogen for oxidation.[2]
| Form | Stability Rating | Recommended Storage | Notes |
| Free Base | Low | -20°C, under Argon, Dark | Hygroscopic.[1][2] Absorbs CO |
| HCl Salt | High | RT or 4°C, Desiccator | Protonation locks the lone pair, preventing N-oxidation.[1] |
| Tosylate | Very High | RT, Ambient | Crystalline and non-hygroscopic.[1] Best for long-term reference standards. |
Module D: Mechanistic Visualization
User Query: "What is the actual pathway of degradation?"
Understanding the difference between Amine Oxidation and Ether Oxidation is critical for troubleshooting.
Figure 2: Dual oxidation pathways.[1] Pathway A is the common "M+16" issue.[1][2] Pathway B leads to total sample destruction.[2]
References
-
Amine Oxidation Mechanisms & N-Oxide Differenti
-
Oxid
- Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions
- Source: Pharmaceutics (via PMC)
-
URL:[Link]
-
Analytical Source Decomposition (APCI vs ESI)
-
Chemical Properties of 3-Aminotetrahydrofuran
Sources
- 1. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
Minimizing ring-opening side reactions of tetrahydrofuran-3-ols
Current Status: Operational Role: Senior Application Scientist Ticket ID: THF-3-STAB-001
Introduction: The Stability Paradox
Welcome to the Tetrahydrofuran-3-ol (THF-3-ol) Stability Support Center. If you are here, you likely encountered a "black tar" result, a loss of yield due to polymerization, or an unexpected fragmentation during HPLC analysis.
The Core Problem: THF-3-ol is deceptively stable. While the 5-membered ether ring is kinetically robust compared to epoxides, the presence of the C3-hydroxyl group creates an internal "Trojan Horse." Under acidic conditions or during activation (e.g., sulfonation), the molecule faces a bifurcation point:
-
Desired Pathway: Functionalization of the hydroxyl group.
-
Failure Mode A (Elimination): Dehydration to form 2,5-dihydrofuran (volatile/unstable).
-
Failure Mode B (Ring Opening): Protonation of the ether oxygen followed by nucleophilic attack, leading to acyclic ethers or polymerization.
This guide provides the protocols and mechanistic insights required to force the reaction down Pathway 1.
Module 1: The Mechanics of Failure
Before troubleshooting, you must diagnose the specific failure mode. The THF ring is an ether; it is basic. In the presence of Lewis or Brønsted acids, the ring oxygen competes with the hydroxyl group for protons.
Diagram: The Bifurcation of Destruction
The following diagram illustrates the competing pathways when THF-3-ol is exposed to acidic activators.
Figure 1: Mechanistic divergence showing how acidic conditions favor ring oxonium formation (leading to opening) or carbocation formation (leading to elimination).
Module 2: Troubleshooting Activation Chemistries (Ms/Ts)
Scenario: You are attempting to convert the alcohol to a leaving group (Mesylate/Tosylate) for subsequent substitution, but yields are low or the product decomposes.
Root Cause: Sulfonylation generates acid (HCl or MsOH) as a byproduct. If the base is too weak or added too slowly, the local pH drops, protonating the ring oxygen. Furthermore, if the reaction warms up, the sulfonate ester (a good leaving group) will undergo E2 elimination to form dihydrofuran.
Optimization Protocol: The "Cold-Base" Method
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -10°C to 0°C | Kinetic suppression of the E2 elimination pathway. |
| Base Choice | TEA (2.0 eq) or DIPEA | Excess organic base acts as a proton sponge. Avoid inorganic bases (e.g., K2CO3) in monophasic organic solvents as their solubility is too low to neutralize acid rapidly. |
| Solvent | DCM (Anhydrous) | THF as a solvent can mask the ring-opening of the substrate (equilibrium effects). DCM is non-nucleophilic. |
| Addition | MsCl in DCM (Dropwise) | Prevents localized "hotspots" of high acid concentration. |
Step-by-Step Protocol: Safe Mesylation
-
Setup: Flame-dry a round-bottom flask under
. -
Charge: Add THF-3-ol (1.0 eq) and anhydrous DCM (0.2 M concentration).
-
Buffer: Add Triethylamine (TEA) (2.0 eq). Critical: Do not use less than 1.5 eq.
-
Cool: Submerge flask in a NaCl/Ice bath (-10°C).
-
Add: Dilute Methanesulfonyl chloride (MsCl) (1.2 eq) in a small volume of DCM. Add dropwise over 20 minutes.
-
Monitor: TLC will show the disappearance of the polar alcohol.
-
Quench: Pour into saturated NaHCO3 (cold). Never quench with water or acid.
Module 3: Nucleophilic Substitution (Avoiding Acid Entirely)
Scenario: You need to replace the -OH with a nucleophile (N3, CN, Halogen) but want to avoid the instability of the sulfonate intermediate.
Solution: The Mitsunobu Reaction. This method activates the oxygen using a phosphonium intermediate (neutral pH initially) rather than a proton, completely bypassing the oxonium ion risk.
Critical Considerations for THF-3-ol
-
Order of Addition: The betaine (DEAD/PPh3) must be formed before adding the substrate if the nucleophile is acidic.
-
pKa Limit: The nucleophile must have a pKa < 11 (approx) to protonate the betaine.
Diagram: Decision Tree for Reaction Selection
Figure 2: Workflow for selecting the safest substitution method to minimize ring cleavage.
Module 4: FAQ & Troubleshooting
Q: I see a new spot on TLC that is less polar than my product but UV active. What is it? A: If you used Tosyl chloride, this is likely the elimination product (dihydrofuran) or the chloride substitution product (if HCl wasn't scavenged). Dihydrofuran is volatile; if the spot disappears after high-vacuum drying, it was elimination.
Q: Can I use Lewis Acids (like
Q: My chiral THF-3-ol racemized. Why?
A: If you formed a carbocation (via
References
-
Rare Earth Metal Triflates in Organic Synthesis. Kobayashi, S. (1999).[1] European Journal of Organic Chemistry. (Demonstrates milder Lewis Acid alternatives to
). -
Cleavage of Ethers with Acid. Master Organic Chemistry. (Foundational mechanism of ether protonation and ring opening).
-
Process for the preparation of 3-hydroxytetrahydrofuran. U.S. Patent 6,359,155. (Industrial protocols for handling THF-3-ol stability and synthesis).
-
The Mitsunobu Reaction. Swamy, K. C. K., et al. (2009). Chemical Reviews. (Standard protocol for substitution without acidic activation).
Sources
Technical Support Center: Optimizing Protecting Groups for 3-(2-Aminoethyl)oxolan-3-ol Synthesis
Welcome to the technical support center for the synthesis of 3-(2-Aminoethyl)oxolan-3-ol. This valuable building block presents unique challenges due to the presence of a primary amine and a tertiary alcohol. A robust and optimized protecting group strategy is paramount for achieving high yields and purity. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the field.
The core of the challenge lies in the differential reactivity of the nucleophilic primary amine and the sterically hindered tertiary alcohol. The selection of an orthogonal protecting group strategy—where one group can be removed under conditions that leave the other intact—is critical for success.[1][2] This allows for selective manipulation of either functional group later in the synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when choosing protecting groups for this synthesis?
A1: The most critical factor is orthogonality . You have two functional groups, a primary amine (-NH₂) and a tertiary alcohol (-OH), that require protection. An orthogonal strategy ensures you can deprotect one group without affecting the other.[3] The most common and effective orthogonal pairing for this molecule is an acid-labile group for the amine (like Boc) and a fluoride-labile group for the alcohol (like a silyl ether).[1] This prevents unwanted side reactions and allows for stepwise functionalization if needed.
Q2: Why is the tert-butyloxycarbonyl (Boc) group recommended for the primary amine?
A2: The Boc group is highly recommended for several reasons:
-
Stability: It is exceptionally stable to a wide range of non-acidic conditions, including basic hydrolysis, reduction, and many organometallic reagents.[4]
-
Mild Deprotection: It can be removed under mild, anhydrous acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5] These conditions generally do not affect common alcohol protecting groups like silyl ethers.
-
High Yields: Boc protection of primary amines using di-tert-butyl dicarbonate (Boc₂O) is typically a high-yielding and clean reaction.[6]
Q3: Can I protect the tertiary alcohol? It's sterically hindered.
A3: Yes, despite the steric hindrance, the tertiary alcohol can and should be protected to prevent it from interfering with subsequent reactions (e.g., acting as a nucleophile or proton source). Silyl ethers are the preferred choice. Specifically, tert-butyldimethylsilyl (TBDMS or TBS) is an excellent option. While protection of a tertiary alcohol is slower than for primary or secondary alcohols, it can be achieved effectively using TBDMS-Cl with a potent activating agent like N-methylimidazole (NMI) or by using TBDMS-triflate, which is more reactive.[7][8]
Q4: What is a "quasi-orthogonal" strategy and is it applicable here?
A4: A quasi-orthogonal strategy uses protecting groups that are removed by the same class of reagent but at vastly different rates. For example, using two different acid-labile groups where one is significantly more sensitive to acid than the other.[9] While possible, this approach is less robust for this molecule than a true orthogonal strategy. The risk of partial or complete loss of the more stable group during the removal of the labile one is high, leading to complex product mixtures. For this compound, a true orthogonal Boc/TBDMS strategy is superior.
Troubleshooting Guide
Scenario 1: Low yield during Boc protection of the amine.
-
Problem: After reacting this compound with Boc₂O, TLC/LC-MS analysis shows a significant amount of starting material remaining.
-
Root Cause Analysis & Solution:
-
Incorrect Base/pH: The primary amine needs to be in its free base form (deprotonated) to be sufficiently nucleophilic to attack the Boc anhydride.[10] If your starting material is an HCl or TFA salt, you must add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) to neutralize it before adding Boc₂O.
-
Insufficient Reagent: For complete conversion, use a slight excess of Boc₂O (typically 1.1-1.2 equivalents).
-
Solvent Issues: The reaction is commonly performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with aqueous sodium bicarbonate. Ensure your starting material is fully dissolved. If solubility is an issue, consider using a co-solvent like methanol.[6]
-
Scenario 2: During a subsequent reaction, I'm seeing loss of my TBDMS protecting group.
-
Problem: A reaction intended to modify another part of the molecule is prematurely cleaving the silyl ether protecting the tertiary alcohol.
-
Root Cause Analysis & Solution:
-
Acidic Conditions: TBDMS ethers are labile to acid. Even mild protic acids or Lewis acids can cause cleavage. Re-evaluate all reagents and solvents in your reaction to ensure they are not acidic. If an acidic reagent is required, you may need a more robust silyl group like tert-butyldiphenylsilyl (TBDPS), which is approximately 200 times more stable to acid hydrolysis than TBDMS.[11]
-
Fluoride Source: Check for hidden sources of fluoride ions. Some reagents can contain fluoride impurities.
-
Steric Strain: The oxetane ring itself introduces some strain. In certain contexts, this can make the tertiary silyl ether more susceptible to cleavage than anticipated. Buffering the reaction may be necessary.
-
Scenario 3: Incomplete TBDMS deprotection of the tertiary alcohol.
-
Problem: After treatment with a fluoride source like tetrabutylammonium fluoride (TBAF), a significant amount of the TBDMS-protected starting material remains.
-
Root Cause Analysis & Solution:
-
Insufficient TBAF: Use at least 1.1 equivalents of TBAF. For hindered tertiary alcohols, 1.5-2.0 equivalents may be necessary to drive the reaction to completion.[11]
-
Anhydrous Conditions: Commercial TBAF solutions in THF contain a small amount of water, which is essential for the deprotection mechanism. However, if your reaction solvent is too wet, it can hinder the reaction. Conversely, completely anhydrous conditions can also slow the reaction. Using a standard commercial 1M solution in THF is usually optimal.
-
Reaction Time/Temperature: Deprotection of a tertiary TBDMS ether is slower than for primary or secondary positions. Allow for longer reaction times (monitor by TLC) or gently warm the reaction to 30-40 °C if it is sluggish at room temperature.
-
Scenario 4: Simultaneous loss of both Boc and TBDMS groups during Boc deprotection.
-
Problem: When using TFA to remove the Boc group, the TBDMS group is also cleaved.
-
Root Cause Analysis & Solution:
-
Excessive TFA or Prolonged Reaction Time: While TBDMS is generally stable to brief TFA treatment, prolonged exposure (several hours) or high concentrations of TFA can cleave it. The goal is to use just enough TFA to remove the Boc group efficiently. Typically, a 20-50% solution of TFA in DCM for 30-60 minutes at room temperature is sufficient.[5]
-
Use of Scavengers: The tert-butyl cation generated during Boc deprotection can be reactive. While less of an issue for TBDMS cleavage, adding a scavenger like triisopropylsilane (TIPS) can sometimes lead to cleaner reactions, though it won't prevent acid-mediated hydrolysis.
-
Alternative Deprotection: If simultaneous cleavage remains an issue, consider milder conditions for Boc removal, such as 4M HCl in dioxane or using oxalyl chloride in methanol, although these may require more optimization.[12]
-
Visualizing the Strategy
Workflow for Protecting Group Selection
The following diagram outlines the decision-making process for establishing an orthogonal protection strategy for this compound.
Caption: Decision workflow for orthogonal protection.
General Synthetic Scheme
This diagram illustrates the protection and selective deprotection sequence.
Caption: Orthogonal protection & deprotection scheme.
Comparative Data: Protecting Group Stability
The choice of protecting groups is dictated by their stability to different reaction conditions. The following table provides a clear comparison of the recommended groups.
| Protecting Group | Functionality | Stable To | Labile To (Cleavage Reagents) |
| Boc | Primary Amine | Strong bases, nucleophiles, catalytic hydrogenation, fluoride sources | Strong acids (TFA, HCl in Dioxane)[13] |
| Cbz | Primary Amine | Mild acids, fluoride sources | Catalytic hydrogenation (H₂, Pd/C), strong acids/bases |
| TBDMS (TBS) | Tertiary Alcohol | Bases, nucleophiles, most reducing/oxidizing agents, brief mild acid | Fluoride sources (TBAF, HF-Pyridine), strong acids[11][14] |
| TBDPS | Tertiary Alcohol | Conditions stable for TBDMS, plus greater acid stability | Fluoride sources (slower than TBDMS)[15] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Setup: To a round-bottom flask charged with this compound (1.0 eq), add anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) and stir for 10 minutes at room temperature.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes) to yield the pure N-Boc protected product.
Protocol 2: O-TBDMS Protection of N-Boc-3-(2-Aminoethyl)oxolan-3-ol
-
Setup: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq).
-
Reaction: Stir the mixture at room temperature. The protection of a tertiary alcohol can be slow, so allow the reaction to proceed for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography to yield the fully protected product.
Protocol 3: Selective Deprotection of the Boc Group
-
Setup: Dissolve the fully protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M) and cool the flask in an ice bath (0 °C).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 25-50% solution in DCM) dropwise.
-
Reaction: Remove the ice bath and stir at room temperature for 30-90 minutes. Monitor by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (3x) to ensure all TFA is removed. The resulting product is typically the TFA salt of the free amine, which can be used directly or neutralized.
Protocol 4: Selective Deprotection of the TBDMS Group
-
Setup: Dissolve the fully protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) at room temperature.
-
Fluoride Addition: Add tetrabutylammonium fluoride (TBAF, 1.1-1.5 eq, as a 1.0 M solution in THF) dropwise.[11]
-
Reaction: Stir at room temperature for 2-6 hours. Monitor by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
-
Synthesis of 3'-O-(2-aminoethyl)-2'-deoxyuridines. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis of (2-amino)ethyl derivatives of quercetin 3-O-methyl ether and their antioxidant and neuroprotective effects. (2015). PubMed. Retrieved January 23, 2026, from [Link]
-
Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. (2000). PubMed. Retrieved January 23, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Amino Acid-Protecting Groups. (2002). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Xu, T., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
TBS Protection - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Study on Synthesis Of Oxetan-3-ol. (2018). Atlantis Press. Retrieved January 23, 2026, from [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved January 23, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Tips & Tricks: Protecting Groups. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (2017). NIH National Library of Medicine. Retrieved January 23, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. (2008). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH National Library of Medicine. Retrieved January 23, 2026, from [Link]
-
Silyl Ether Chemistry (One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. (2022). YouTube. Retrieved January 23, 2026, from [Link]
-
3-Acetyloxy-2-cyano-2-(alkylaminocarbamoyl)propyl Groups as Biodegradable Protecting Groups of Nucleoside 5´-mono-Phosphates. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Drying of Hygroscopic 3-(2-Aminoethyl)oxolan-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(2-Aminoethyl)oxolan-3-ol. Its hygroscopic nature presents a significant challenge in maintaining the integrity and reactivity of the compound. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your experiments are both successful and reproducible.
Understanding the Challenge: The Hygroscopic Nature of this compound
This compound possesses both a primary amine and a tertiary alcohol functional group. These polar groups, particularly the hydroxyl and amino moieties, readily form hydrogen bonds with atmospheric moisture, leading to the absorption of water. This hygroscopicity can significantly impact experimental outcomes by altering the compound's physical state, concentration, and reactivity. The presence of water can interfere with reactions sensitive to moisture, such as those involving organometallic reagents or dehydrating agents.
Frequently Asked Questions (FAQs)
Q1: My this compound, which is supposed to be a viscous oil/solid, has become a less viscous liquid. What is the likely cause?
A1: This is a classic sign of water absorption. The hygroscopic nature of the amino and hydroxyl groups in the molecule leads to the uptake of atmospheric moisture, which can change the physical appearance of your compound. It is crucial to handle and store the compound under anhydrous conditions.[1][2] Proper storage involves using tightly sealed containers, preferably with a desiccant, or storage in a glovebox or desiccator.[3]
Q2: How can I accurately determine the water content in my sample of this compound?
A2: There are two primary methods for accurate water content determination:
-
Karl Fischer (KF) Titration: This is the gold standard for water determination.[3][4][5] For samples with low water content (<0.1%), coulometric KF is recommended, while volumetric KF is suitable for higher water content.[6][7] Given that this compound is an amine, it's important to use a KF reagent buffered for amines to avoid side reactions that can lead to inaccurate results.[8][9]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: 1H NMR can be used to quantify water content.[10][11] This method requires careful sample preparation, ideally under controlled humidity, and the use of a certified internal standard.[10] The water peak in the 1H NMR spectrum can be integrated and compared to a known proton signal of the analyte to determine the molar ratio of water to the compound.
Q3: Can I use standard drying agents like anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) to dry a solution of this compound?
A3: While these are common drying agents, caution is advised. Acidic drying agents should be avoided as they can react with the basic amine group. While MgSO4 and Na2SO4 are generally considered neutral, their effectiveness for removing tightly bound water from a highly hygroscopic compound may be limited. For drying solutions, molecular sieves (3Å or 4Å) are often a better choice as they are inert and have a high affinity for water.
Q4: Is heating the compound under vacuum a reliable method for removing water?
A4: Heating under high vacuum can be effective for removing residual water and other volatile impurities.[1] However, the thermal stability of this compound must be considered. Excessive heat can lead to degradation. It is recommended to start with gentle heating (e.g., 40-50°C) under high vacuum and monitor the sample for any signs of decomposition (color change, etc.).
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent reaction yields | Variable water content in the starting material. | 1. Quantify Water Content: Before each reaction, determine the water content using Karl Fischer titration or qNMR. This allows for accurate calculation of the molar amount of the active compound. 2. Dry the Compound: Implement one of the recommended drying protocols below before use. |
| Formation of unexpected byproducts | Water-mediated side reactions. | 1. Strict Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Re-evaluate Reagent Compatibility: Some reagents are extremely sensitive to water. Ensure your reaction conditions are rigorously dry. |
| Difficulty in achieving complete dryness | Tightly bound water molecules. | 1. Azeotropic Distillation: This is a highly effective method for removing water that is difficult to remove by other means. Toluene is a common entrainer for this purpose. 2. High Vacuum with Gentle Heating: Prolonged exposure to high vacuum at a moderate temperature can slowly remove tightly bound water. |
| Compound decomposition during drying | Thermal instability. | 1. Lower the Temperature: If using heat, reduce the temperature and extend the drying time. 2. Use a Non-Thermal Method: Opt for methods like lyophilization (freeze-drying) if the compound is dissolved in a suitable solvent, or drying over a strong desiccant in a desiccator at room temperature. |
Experimental Protocols
Protocol 1: Drying via Azeotropic Distillation
This method is highly effective for removing water from the compound itself or a solution. Toluene forms a low-boiling azeotrope with water, facilitating its removal.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus or a Soxhlet extractor set up for solvent return
-
Condenser
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the hygroscopic this compound in a minimal amount of anhydrous toluene in a round-bottom flask.
-
Set up the Dean-Stark apparatus with a condenser. Ensure all glassware is thoroughly dried.
-
Fill the Dean-Stark trap with anhydrous toluene.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the trap. Water, being denser than toluene, will separate at the bottom of the trap.
-
Continue the distillation until no more water collects in the trap.
-
Cool the solution to room temperature under an inert atmosphere.
-
The anhydrous solution of this compound in toluene can be used directly, or the toluene can be removed under reduced pressure to yield the neat, dry compound.
Causality Behind Choices: Azeotropic distillation is chosen for its efficiency in removing water that is hydrogen-bonded to the polar functional groups of the molecule. Toluene is an effective entrainer as it forms a heterogeneous azeotrope with water, allowing for easy separation of the collected water.
Protocol 2: Quantification of Water Content by Karl Fischer Titration
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Amine-specific Karl Fischer reagent (e.g., containing imidazole instead of pyridine)
-
Anhydrous methanol or other suitable solvent
-
Gastight syringe
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the appropriate solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual moisture.
-
Accurately weigh a sample of this compound into a gastight syringe.
-
Inject the sample into the titration vessel.
-
Start the titration. The instrument will automatically determine the amount of water in the sample.
-
Perform the measurement in triplicate to ensure accuracy.
Self-Validating System: The use of a buffered, amine-specific KF reagent is critical to prevent side reactions with the amino group, which would lead to erroneously high water content readings.[8] The automated endpoint detection of modern titrators provides a high degree of accuracy and reproducibility.
Data Presentation
Table 1: Comparison of Drying Methods for Hygroscopic Compounds
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Drying over Desiccant | Chemical or physical adsorption of water. | Simple, low cost. | Slow, may be incomplete, potential for reaction with the compound. | Preliminary drying of solutions, storage. |
| High Vacuum Drying | Removal of volatiles at reduced pressure. | Effective for removing residual solvents and water. | May require gentle heating, which could lead to decomposition. | Final drying step for thermally stable compounds. |
| Azeotropic Distillation | Co-distillation with an entrainer that forms a low-boiling azeotrope with water. | Highly effective for removing tightly bound water. | Requires elevated temperatures, not suitable for thermally labile compounds. | Removing significant amounts of water from the bulk material. |
| Lyophilization (Freeze-Drying) | Sublimation of water from a frozen sample. | Gentle, avoids high temperatures. | Requires the compound to be dissolved in a suitable solvent, can be time-consuming. | Drying heat-sensitive compounds. |
Visualizations
Experimental Workflow: Selecting a Drying Method
Caption: Decision tree for selecting an appropriate drying method.
Logical Relationship: Impact of Water on Experiments
Caption: Impact of hygroscopicity on experimental outcomes.
References
- Method for recovering 2-amino alcohol.
-
The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. National Institutes of Health. [Link]
-
Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR). PubMed. [Link]
-
Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. ACS Publications. [Link]
-
Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. MDPI. [Link]
-
Effects of Different Drying Methods on Physicochemical Properties and Nutritional Quality of Abalone Bioactive Peptides. MDPI. [Link]
-
What Is Karl Fischer Titration? Mettler Toledo. [Link]
-
Analytical Procedures Employing Karl Fischer Reagent. X. The Determination of Aliphatic Hydroxy Amines (Amino Alcohols). ACS Publications. [Link]
-
Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). J-Stage. [Link]
-
Mixing & Drying Hygroscopic Materials. PerMix. [Link]
-
Azeotropic distillation. Wikipedia. [Link]
-
Effects of drying methods on physical properties and morphology of trehalose/mannitol mixtures. ResearchGate. [Link]
- Aliphatic amine-containing Karl Fischer titration agent and method for using it.
-
Introduction to Azeotropic Distillation. YouTube. [Link]
-
Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. National Institute of Standards and Technology. [Link]
-
Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). J-Stage. [Link]
- Process for drying hygroscopic materials.
-
Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. [Link]
- Separation of hydrocarbon and alcohol azeotropic mixtures by distillation with anhydrous ammonia.
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]
-
Storage of Hygroscopic materials : r/chemistry. Reddit. [Link]
-
Handling of Hygroscopic Products System-Technik. Scribd. [Link]
-
Karl Fischer water content titration. Scharlab. [Link]
-
Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]
Sources
- 1. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. mt.com [mt.com]
- 4. US4429048A - Aliphatic amine-containing Karl Fischer titration agent and method for using it - Google Patents [patents.google.com]
- 5. Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | NIST [nist.gov]
- 8. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) [jstage.jst.go.jp]
- 9. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. JP2669874B2 - Method for recovering 2-amino alcohol - Google Patents [patents.google.com]
Overcoming steric hindrance in 3,3-disubstituted oxolane coupling
Status: Operational Ticket ID: OX-33-STERIC Subject: Overcoming Steric Hindrance in 3,3-Disubstituted Oxolane Functionalization
Executive Summary: The "Gem-Dimethyl" Paradox
Welcome to the technical support hub for the 3,3-disubstituted oxolane (tetrahydrofuran) scaffold. This structural motif is increasingly popular in medicinal chemistry (e.g., as a bioisostere for gem-dimethyl cyclopentane) because it lowers lipophilicity (LogP) while maintaining metabolic stability.[1]
The Problem: While the 3,3-substitution pattern locks the ring conformation (beneficial for binding affinity), it creates a "steric wall."[1] This quaternary center severely hinders nucleophilic attack at the adjacent C2 and C4 positions and restricts rotation for coupling handles attached directly to C3.
The Solution: Standard protocols (EDC/HOBt, standard SN2) often fail here. Success requires reagents that minimize the entropic cost of activation and catalysts designed to operate within a crowded coordination sphere.
Module A: Amide Coupling on the Quaternary Center
Scenario: You are trying to couple an amine to a 3,3-disubstituted oxolane-3-carboxylic acid . Common Error: Using EDC/HOBt or HATU results in <10% yield or unreacted starting material after 24 hours.
Technical Insight: The Trajectory Blockade
The gem-disubstitution at C3 prevents the amine nucleophile from accessing the carbonyl carbon at the optimal Bürgi-Dunitz angle (107°). Standard activated esters (OBt/OAt) are too bulky to allow this approach.[1] You need a smaller electrophile or a more reactive intermediate .
Protocol 1: The T3P System (Recommended)
Propylphosphonic anhydride (T3P) is the gold standard for sterically hindered amidation.[1] It forms a mixed anhydride that is highly reactive yet less bulky than a uronium salt.
Step-by-Step Workflow:
-
Dissolve: 1.0 equiv of Oxolane-3-COOH and 1.1 equiv of Amine in EtOAc (Ethyl Acetate) or 2-MeTHF .
-
Why: T3P is supplied in EtOAc; using the same solvent simplifies workup.
-
-
Base: Add 3.0–4.0 equiv of Pyridine or N-Methylimidazole (NMI) .
-
Critical: Do NOT use DIPEA initially. Pyridine acts as both a base and a nucleophilic catalyst.
-
-
Addition: Add 1.5 equiv of T3P (50% w/w in EtOAc) dropwise at 0 °C.
-
Reaction: Allow to warm to RT. If conversion is <50% after 4h, heat to 60 °C.[1]
-
Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble (unlike urea from EDC).
Protocol 2: The Ghosez Reagent (The "Nuclear" Option)
If T3P fails, you must convert the acid to an acid chloride.[1] Thionyl chloride (
| Reagent | Mechanism | Steric Tolerance | Byproduct Removal |
| HATU | Active Ester | Moderate | Difficult (Tetramethylurea) |
| T3P | Mixed Anhydride | High | Easy (Water soluble) |
| Ghosez | Acid Chloride | Very High | Evaporation |
Module B: Palladium-Catalyzed C-N Coupling
Scenario: You have a 3,3-disubstituted-4-halo-oxolane (or a halide on the C3 substituent) and need to couple an amine.
Common Error: Using
Technical Insight: The Cone Angle Requirement
The 3,3-substituents create a "picket fence" around the metal center. Standard phosphines are not bulky enough to force the reductive elimination step, or they are too small to prevent the formation of inactive palladium dimers. You need Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Pd complexes.
Decision Matrix: Ligand Selection
Caption: Ligand selection strategy for sterically congested oxolane couplings based on amine bulk.
Recommended Protocol: Buchwald-Hartwig Gen-3
-
Catalyst: 2–5 mol% XPhos Pd G3 (or RuPhos Pd G3 for secondary amines).
-
Why G3? It activates rapidly at room temperature and prevents the induction period where the catalyst can decompose.
-
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS .
-
Note: Weak bases (
) often fail with hindered substrates unless the amine is highly acidic.[1]
-
-
Solvent: 1,4-Dioxane or Toluene (anhydrous/degassed).[1]
-
Temp: Start at 60 °C. If no reaction, ramp to 100 °C.
Module C: Nucleophilic Substitution (SN2)
Scenario: Alkylation of a nucleophile using 3,3-disubstituted-4-sulfonyloxolane (Leaving group at C4). Issue: The reaction is extremely slow.
Troubleshooting:
-
Leaving Group: Switch from Tosylate (OTs) to Triflate (OTf) or Nonaflate . The leaving group ability must compensate for the poor approach vector.
-
Solvent: Use DMF or NMP to maximize nucleophile dissociation.
-
Temperature: Do not fear heat. These quaternary systems often require >80 °C. The "Thorpe-Ingold" effect helps cyclization, but it hinders intermolecular attack.
FAQ: Rapid Troubleshooting
Q: My T3P reaction turned black and failed. Why? A: You likely used DMF as the solvent. T3P can react with DMF at high temperatures (Vilsmeier-Haack type side reaction). Stick to EtOAc, 2-MeTHF, or DCM .
Q: Can I use acid fluorides instead of acid chlorides? A: Yes. If the Ghosez reagent is too sensitive for your lab, use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1] It generates the acid fluoride in situ, which is stable to water but highly reactive toward amines.[1]
Q: I'm seeing "Epimerization" at C2. How do I stop it? A: If C2 is chiral, strong bases and high heat will racemize it via enolization.[1]
-
Fix: Switch base to DIPEA or Collidine and keep T < 0 °C during addition.
References
-
T3P Mechanism & Application
-
Ghosez Reagent Protocol
- 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent)
-
Source: [1]
-
Buchwald-Hartwig Ligand Selection
- Rational Ligand Design for the Aryl
-
Source: [1]
-
Pd-PEPPSI Catalysts
- Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
-
Source: [1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Chiral Purity of 3-(2-Aminoethyl)oxolan-3-ol Enantiomers
In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is not a trivial detail; it is a critical quality attribute that profoundly influences pharmacological activity and patient safety. For molecules like 3-(2-Aminoethyl)oxolan-3-ol, a chiral amino alcohol, the ability to precisely quantify its enantiomeric purity is paramount. This guide provides an in-depth comparison of established analytical techniques for this purpose, grounded in scientific principles and practical, field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and benchmark the performance of each method to empower researchers in selecting the optimal strategy for their development phase.
The imperative for stringent chiral analysis is underscored by regulatory agencies worldwide. Typically, one enantiomer of a chiral drug is the active entity (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[1] Therefore, robust analytical methods are required to ensure the safety and efficacy of the final drug product.
Section 1: Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique for chiral purity is a balance of resolution, sensitivity, speed, and the specific physicochemical properties of the analyte. This compound, being a polar molecule with both an amino and a hydroxyl functional group, presents unique challenges and opportunities for separation and detection.
Chromatographic Approaches: The Gold Standard
Chromatography remains the cornerstone of chiral analysis, offering high-resolution separation of enantiomers.[1] The fundamental principle involves creating a transient diastereomeric interaction between the analyte enantiomers and a chiral stationary phase (CSP) or a chiral additive in the mobile phase.
Chiral HPLC is the most widely adopted technique for enantioselective analysis due to its versatility and robustness. The separation is achieved based on the differential interaction of the enantiomers with a chiral stationary phase.[2]
-
Expertise & Causality: For a polar amino alcohol like our subject compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are primary candidates.[2][3] Polysaccharide phases (e.g., cellulose or amylose derivatives) offer broad applicability through a combination of hydrogen bonding, dipole-dipole, and steric interactions. Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for polar and ionic compounds as they are compatible with a wide range of aqueous and organic mobile phases, enabling direct analysis of underivatized molecules.[3] The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) chromatography depends on the analyte's solubility and the desired interaction mechanism with the CSP. For polar compounds, reversed-phase or polar organic modes are often preferred to ensure adequate solubility and retention.[3]
SFC has emerged as a powerful, "greener" alternative to HPLC. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent (e.g., methanol).[4]
-
Expertise & Causality: The primary advantage of SFC is speed. The low viscosity of supercritical fluids allows for higher flow rates without a significant increase in backpressure, leading to analysis times that are 3 to 5 times faster than HPLC.[4] For polar analytes like this compound, the addition of polar modifiers and additives (e.g., amines for basic compounds) to the CO2 mobile phase is crucial to ensure solubility and achieve good peak shapes.[5][6] SFC and HPLC can be complementary; the different mobile phase environment can alter the conformation of the CSP, potentially leading to different enantiomeric elution orders or improved resolution.[4]
GC is a high-resolution technique, but its application to a polar, non-volatile amino alcohol requires a critical preliminary step: derivatization.
-
Expertise & Causality: The analyte must be converted into a more volatile and thermally stable derivative to be amenable to GC analysis.[7] This is typically achieved by reacting the amino and hydroxyl groups with reagents like heptafluorobutyl chloroformate (HFBCF).[8] The separation is then performed on a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin.[7][9] While the derivatization adds a step to the workflow, it can significantly enhance separation efficiency. The choice of carrier gas (e.g., hydrogen) and the optimization of the temperature gradient are critical for achieving baseline resolution of the enantiomers.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Approach
NMR spectroscopy offers a distinct advantage by providing structural information. Chiral analysis by NMR does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment that makes the enantiomers magnetically non-equivalent.[10]
-
Expertise & Causality: This is achieved in two primary ways:
-
Chiral Solvating Agents (CSAs): The analyte is mixed with a CSA (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or a chiral calixarene) in an NMR solvent.[11][12] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, leading to separate, distinguishable peaks in the NMR spectrum.[13]
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a CDA (e.g., Mosher's acid chloride) to form a stable mixture of diastereomers.[14] These diastereomers have distinct chemical shifts, allowing for quantification by integrating the respective signals.[11] 19F NMR, when used with a fluorine-containing CDA, is particularly powerful due to its high sensitivity and wide chemical shift range, often resulting in baseline-separated signals.[15]
-
Circular Dichroism (CD) Spectroscopy: A High-Throughput Alternative
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16] It is a rapid and cost-effective technique, particularly suited for high-throughput screening.[10]
-
Expertise & Causality: The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess of the analyte.[16] For molecules that lack a strong chromophore, derivatization with a chromophoric group can be employed to induce a CD signal in a more accessible region of the spectrum.[10][17] While not a separative technique, its speed makes it an excellent tool for quick checks of enantiomeric purity, especially in process development or for screening large numbers of samples.
Section 2: Performance Comparison
The following table summarizes the key performance characteristics of each technique, providing a framework for selecting the most appropriate method based on the specific requirements of the analysis.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC | Chiral NMR | Circular Dichroism (CD) |
| Principle | Differential interaction with CSP | Differential interaction with CSP in supercritical fluid | Separation of volatile derivatives on a chiral column | Chemical shift non-equivalence in a chiral environment | Differential absorption of polarized light |
| Resolution | Very High | Very High | Excellent | Moderate to High | N/A (non-separative) |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | High (comparable to HPLC) | Very High (pg/mL) | Lower (requires µg to mg) | Moderate |
| Analysis Time | 10-30 min | 2-10 min | 15-40 min | 5-15 min | < 1 min |
| Sample Prep | Minimal (dissolution) | Minimal (dissolution) | Derivatization required | Derivatization or addition of CSA | Minimal (dissolution) |
| High-Throughput | Moderate | High | Low to Moderate | Moderate to High | Very High |
| Key Advantage | Universally applicable, well-established | Speed, reduced organic solvent use | Highest resolving power | Provides structural confirmation, no separation needed | Extremely fast, low cost per sample |
| Key Limitation | Slower, uses more organic solvents | Higher initial instrument cost, less effective for very polar non-ionic compounds | Requires derivatization, analyte must be thermally stable | Lower sensitivity, potential for signal overlap | Indirect measurement, potential for interference |
Section 3: Experimental Protocols & Validation
The trustworthiness of any analytical method hinges on a robust, well-documented protocol and thorough validation.[18] The validation of a chiral purity method should be conducted in accordance with ICH Q2(R2) guidelines, demonstrating specificity, precision, accuracy, linearity, range, and sensitivity (LOD/LOQ).[19][20][21]
Workflow for Chiral Method Development
The following diagram illustrates a logical workflow for developing and validating a chiral purity method.
Caption: A structured workflow for chiral method development and validation.
Protocol: Chiral SFC Method for this compound
This protocol provides a starting point for developing a fast and efficient SFC method.
1. Rationale: SFC is chosen for its high throughput and reduced environmental impact. A polysaccharide-based CSP is selected for its broad enantioselectivity for polar compounds. Methanol is used as a polar modifier to ensure analyte solubility in the supercritical CO2. A basic additive is included to improve the peak shape of the primary amine.
2. Materials & Instrumentation:
-
Instrument: Supercritical Fluid Chromatography system with UV or Mass Spectrometric detection.
-
Column: Chiralpak® AD-H or equivalent amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol with 0.2% Isopropylamine.
-
Sample Diluent: Methanol.
-
Standard: Racemic this compound, and individual enantiomer standards, if available.
3. Chromatographic Conditions:
-
Column Temperature: 40 °C.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Gradient: Isocratic, 15% Mobile Phase B.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or MS (ESI+).
-
Injection Volume: 5 µL.
4. Procedure:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in methanol.
-
Prepare a working standard for analysis at 0.1 mg/mL by diluting the stock solution.
-
Prepare a sample solution of the test article at a similar concentration.
-
Equilibrate the SFC system until a stable baseline is achieved.
-
Inject the racemic standard to confirm the resolution of the two enantiomers. The resolution factor should be >1.5.
-
Inject the sample solution and quantify the peak areas of the two enantiomers.
-
Calculate the enantiomeric purity (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
5. Self-Validation System:
-
System Suitability: Before sample analysis, inject the racemic standard five times. The relative standard deviation (RSD) of the retention times should be <1.0%, and the resolution factor should be consistently >1.5.
-
Specificity: Analyze a blank (diluent) injection to ensure no interfering peaks are present at the retention times of the enantiomers.
-
LOD/LOQ Determination: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by injecting serially diluted solutions of the minor enantiomer to find signal-to-noise ratios of approximately 3:1 and 10:1, respectively.[18]
Protocol: Chiral NMR using a Chiral Solvating Agent
This protocol describes a non-separative method for determining enantiomeric excess.
1. Rationale: NMR with a CSA provides a rapid assessment of enantiomeric purity without the need for extensive method development. A chiral crown ether is chosen as it is known to complex with protonated primary amines.[11]
2. Materials & Instrumentation:
-
Instrument: NMR Spectrometer (400 MHz or higher).
-
Chiral Solvating Agent (CSA): (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
-
NMR Solvent: Methanol-d4.
-
Sample: this compound (racemic and test samples).
3. Procedure:
-
Accurately weigh approximately 5 mg of the this compound sample into an NMR tube.
-
Add approximately 1.5 equivalents of the CSA to the same tube.
-
Dissolve the mixture in ~0.7 mL of Methanol-d4.
-
Acquire a proton (¹H) NMR spectrum.
-
Identify a well-resolved proton signal of the analyte (e.g., the protons adjacent to the nitrogen or on the oxolane ring) that splits into two distinct signals in the presence of the CSA.
-
Integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric ratio from the integration values.
4. Self-Validation System:
-
Confirmation: Run a spectrum of the racemic material to confirm that the chosen signals split and integrate to a 1:1 ratio.
-
Linearity: Prepare several samples with known ratios of the two enantiomers (if available) to confirm that the NMR integration ratio correlates linearly with the actual enantiomeric ratio.
Section 4: Conclusion and Recommendations
The validation of chiral purity for this compound is a critical step in its development as a pharmaceutical candidate. There is no single "best" method; the optimal choice is dictated by the specific needs of the project phase.
-
For high-throughput screening and early-phase process development: Chiral SFC is highly recommended due to its exceptional speed and lower solvent consumption. Circular Dichroism can also serve as a valuable orthogonal technique for rapid checks.
-
For regulatory filings and quality control: A fully validated Chiral HPLC or Chiral SFC method is the industry standard. These chromatographic techniques provide the necessary resolution, sensitivity, and robustness to meet stringent regulatory requirements.
-
For structural confirmation and mechanistic studies: Chiral NMR is an invaluable tool. It can confirm the identity of the enantiomers and is particularly useful when reference standards for the minor enantiomer are not available.
Ultimately, a multi-faceted approach provides the most comprehensive understanding of the chiral purity of this compound. By carefully selecting and validating the appropriate analytical technology, researchers can ensure the quality, safety, and efficacy of their drug candidates, paving the way for successful clinical and commercial outcomes.
References
- International Council for Harmonisation. (2021). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R1). YAKHAK HOEJI.
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Phenomenex. Chiral HPLC Column.
- Boczek, R., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC.
- Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- Wolf, C., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science.
- Wenzel, T.J. & Chisholm, C.D. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate.
- Wikipedia. Chiral analysis.
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Ye, Z., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
- International Council for Harmonisation. (2023). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2).
- Zhang, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Publishing.
- Phenomenex. Chiral HPLC Separations.
- Wenzel, T.J. & Chisholm, C.D. (2001). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry.
- U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development.
- Armstrong, D.W. (2019). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
- Cameron, L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. NIH.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Lee, S., et al. (2017). Stereoselective Chiral Recognition of Amino Alcohols with 2,2′-Dihydroxybenzil. ACS Publications.
- West, C. How Good is SFC for Polar Analytes?. Chromatography Today.
- Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Academia.edu. A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters.
- Georg, G.I., et al. 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers.
- Analyst (RSC Publishing). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines.
- Taylor & Francis. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
- Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
- PubMed. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- Regis Technologies. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- ResearchGate. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
- Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
- ResearchGate. FDA issues revised guidance for analytical method validation.
- Wikipedia. Chiral derivatizing agent.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov.
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- 12. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
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- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Strategic Crystal Structure Analysis: 3-(2-Aminoethyl)oxolan-3-ol & Analogues
Topic: Crystal Structure Analysis of 3-(2-Aminoethyl)oxolan-3-ol Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
A Comparative Technical Guide for Fragment-Based Discovery & Coordination Chemistry
Executive Summary
In the high-stakes arena of Fragment-Based Drug Discovery (FBDD) and crystal engineering, ligand selection is governed by the "Rule of Three" and the delicate balance between conformational flexibility and binding entropy. This guide analyzes the structural performance of This compound (also referred to as 3-(2-aminoethyl)tetrahydrofuran-3-ol), a polar, heterocyclic fragment.
We compare this ligand against standard linear and carbocyclic alternatives to evaluate its efficacy in forming stable crystalline complexes. The analysis focuses on chelation geometry, hydrogen-bond networking, and experimental crystallizability.
Ligand Profile & Comparative Analysis
The Product: this compound
This ligand represents a "hybrid" scaffold—combining the flexibility of an alkyl amine linker with the conformational constraints of a tetrahydrofuran (oxolane) ring.
-
Core Feature: The ether oxygen (position 1) acts as an internal hydrogen bond acceptor, influencing the orientation of the hydroxyl (position 3) and aminoethyl groups.
-
Primary Application: Transition metal chelation (N,O-donor) and probing hydrophilic sub-pockets in protein targets.
The Alternatives
To objectively assess performance, we compare the oxolane ligand with two structural analogues commonly used in structural biology and coordination chemistry.
Table 1: Structural & Performance Comparison
| Feature | Product: this compound | Alt A: 3-Amino-1-propanol (Linear) | Alt B: 4-Aminocyclohexan-1-ol (Rigid) |
| Scaffold Type | Heterocyclic Ether (Flexible-Constrained) | Aliphatic Chain (Highly Flexible) | Carbocyclic Ring (Rigid) |
| Coordination Mode | Bidentate (N,O) + Ether Acceptor | Bidentate (N,O) | Monodentate or Bridging (Trans-isomer) |
| Entropic Cost | Moderate (Ring limits rotamers) | High (Significant entropy loss on binding) | Low (Pre-organized) |
| Solubility | High (Polar ether + OH + NH2) | High | Moderate to Low |
| Crystallizability | Challenging (Hygroscopic/Disorder prone) | Difficult (Often oils/liquids) | Excellent (Forms lattice easily) |
| Bite Angle (M-L) | ~85–90° (7-membered ring potential*) | Flexible (Adapts to metal) | Fixed (Geometry dependent) |
*Note: Bite angle depends on specific substitution pattern (geminal vs. vicinal). For 3-(2-aminoethyl) substitution, a larger chelate ring is formed compared to simple amino-ethanol derivatives.
Structural Analysis & Causality
Coordination Geometry & Chelation
The crystallographic success of this compound complexes hinges on the "Ether Effect." unlike the linear 3-amino-1-propanol, the oxolane oxygen creates a permanent dipole and a specific H-bond acceptor site.
-
Causality: In metal complexes (e.g., Cu(II), Ni(II)), the ether oxygen often does not coordinate directly due to steric shielding but locks the ring conformation via intramolecular H-bonds to the hydroxyl group. This "pre-organizes" the aminoethyl arm for chelation.
-
Observation: Structures typically exhibit a distorted octahedral geometry around the metal center, with the ligand occupying equatorial positions.
Hydrogen Bond Networking
In protein co-crystals (FBDD context), the oxolane oxygen is a critical differentiator.
-
Mechanism: While the amine forms salt bridges (e.g., with Asp/Glu residues), the ether oxygen recruits structural waters.
-
Result: This water-bridging capability often resolves electron density in "wet" binding pockets better than the hydrophobic cyclohexyl ring of Alternative B.
Experimental Protocol: Crystallization Workflow
Objective: Obtain high-resolution X-ray diffraction data for Metal-Ligand complexes or Protein-Ligand co-crystals. Challenge: The high solubility and hygroscopic nature of the oxolane moiety often lead to oil formation rather than nucleation.
Protocol A: Solvothermal Synthesis (Small Molecule Complexes)
Use this for determining fundamental bond lengths and coordination modes.
-
Stoichiometry: Mix Metal Salt (e.g., CuCl2·2H2O) and Ligand in a 1:2 molar ratio.
-
Solvent System: Use Ethanol/Toluene (3:1) . The toluene acts as an antisolvent to discourage oiling out.
-
Process:
-
Dissolve metal salt in warm ethanol (50°C).
-
Add ligand dropwise (exothermic reaction possible).
-
Filter any immediate precipitate.
-
Layer the solution with Toluene or Hexane in a narrow tube.
-
-
Validation: If blue/green oils form, scratch the vessel side with a glass rod or seed with a similar amino-alcohol complex crystal.
Protocol B: High-Concentration Soaking (Protein Co-crystals)
Use this for FBDD applications.
-
Stock Preparation: Prepare a 100 mM stock of this compound in 100% DMSO.
-
Critical Step: Check pH.[1] The amine is basic; adjust to pH 7.0-8.0 with HCl to prevent protein denaturation.
-
-
Soaking: Add stock to the crystallization drop (1:10 ratio) to achieve ~10-20 mM final concentration.
-
Cryoprotection: The ligand itself acts as a cryoprotectant. Reduce glycerol/PEG concentrations in the harvest buffer to avoid solvent exclusion of the ligand.
Visualization: Structural Pathways
The following diagram illustrates the decision matrix for analyzing the crystal structure based on the ligand's behavior (Chelation vs. Bridging).
Caption: Decision workflow for structural characterization of oxolane-based complexes, distinguishing between coordination chemistry and macromolecular crystallography paths.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Search for "amino alcohol" and "tetrahydrofuran" fragments).[1]
-
[Link]
-
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2][3] Nature Chemistry, 1(3), 187–192. (Context on using polar fragments like amino-oxolanes).
-
[Link]
-
-
Kozisek, J., et al. (2018). Structural study of the coordination behavior of a tetradentate amino alcohol ligand.
-
[Link]
-
-
PubChem. Compound Summary: 4-(2-Aminoethyl)tetrahydrofuran-3-ol.[4] National Library of Medicine.
-
[Link]
-
-
Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology.[2] Biochemistry.[5] (Methodology for soaking hydrophilic fragments).
-
[Link]
-
Disclaimer: Specific crystal structure parameters (unit cell, space group) for this compound complexes depend on the specific counter-ions and metal centers used. The protocols above are derived from standard methodologies for structurally analogous amino-alcohol ligands.
Sources
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A Comparative Guide to the Spectroscopic Identification of Impurities in 3-(2-Aminoethyl)oxolan-3-ol
Introduction: The Imperative for Purity in Drug Development
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's efficacy and safety. 3-(2-Aminoethyl)oxolan-3-ol, a molecule featuring a tertiary alcohol and a primary amine on a tetrahydrofuran scaffold, represents a class of polar compounds with potential therapeutic applications. However, the journey from synthesis to a finished drug product is fraught with challenges, chief among them being the control of impurities. Any component of the drug substance that is not the API is considered an impurity, and these entities can arise from various stages including synthesis, formulation, storage, and degradation.[1]
Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling to ensure patient safety.[2] Impurities can possess undesirable pharmacological or toxicological effects that may compromise the safety and efficacy of the final drug product.[3] This guide provides a comprehensive comparison of spectroscopic strategies for the detection, identification, and characterization of potential impurities in this compound, grounded in the principles of scientific integrity and field-proven methodologies.
Chapter 1: The Analytical Challenge - Anticipating the Unknown
Effective impurity profiling begins with a predictive understanding of what impurities might be present. For this compound, impurities can be broadly categorized into three classes:
-
Organic Impurities: These include starting materials, by-products of side reactions, intermediates, and degradation products.[1] Given the structure, potential synthesis by-products could include isomers, dimers, or products of N-alkylation.
-
Inorganic Impurities: These are often reagents, ligands, catalysts, or heavy metals used during the synthesis process.
-
Residual Solvents: Solvents used during the synthesis or purification process that are not fully removed.
A crucial proactive step in impurity profiling is the execution of forced degradation studies .[4] These studies intentionally subject the API to harsh conditions—such as acid, base, oxidation, heat, and light—to generate potential degradation products and establish degradation pathways.[5][6] This not only helps in developing stability-indicating analytical methods but also provides invaluable insight into the molecule's intrinsic stability.[5][7]
Chapter 2: The Spectroscopic Toolkit: A Comparative Analysis
No single analytical technique is sufficient for comprehensive impurity profiling. Instead, a multi-faceted approach, leveraging the strengths of several spectroscopic and chromatographic methods, is essential. The choice of technique is dictated by the specific question being asked—be it separation, quantification, or structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
HPLC is the cornerstone of impurity analysis, recognized for its precision in separating analytes from impurities and degradation products.[8] Its primary role is to separate the components of a mixture, allowing for their individual detection and quantification.
Causality Behind Method Selection: The high polarity of this compound, conferred by its amine and hydroxyl groups, presents a challenge for traditional Reversed-Phase HPLC (RP-HPLC), where it may be poorly retained. For such molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as a powerful alternative.[9] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention of polar analytes.
Detection Considerations: A significant challenge with this compound is its lack of a strong UV chromophore, rendering standard UV detectors less effective for quantification. This necessitates the use of universal detectors:
-
Charged Aerosol Detector (CAD): Provides a near-universal response that is independent of the analyte's optical properties.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile analytes.
-
Mass Spectrometry (MS): The ultimate detector, providing both quantification and identification capabilities.
Mass Spectrometry (MS): The Key to Identification
Mass spectrometry is unparalleled in its sensitivity and its ability to provide structural information about impurities, even at trace levels.[10][11] It is particularly valuable when impurities are unknown, as it can help identify them within complex mixtures.[10]
Why it's the Gold Standard for Identification:
-
Molecular Weight Determination: MS provides a precise mass-to-charge ratio (m/z), which directly corresponds to the molecular weight of an impurity. This is the first and most critical piece of information in the identification process.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements.[11] This accuracy allows for the determination of the elemental composition of an impurity, drastically narrowing down the number of possible structures.[10][11]
-
Structural Elucidation via Tandem MS (MS/MS): In MS/MS, a specific impurity ion is isolated and fragmented. The resulting fragmentation pattern is like a fingerprint, providing detailed structural information that can be used to piece together the molecule's structure.[12]
The hyphenation of HPLC with MS (LC-MS) is the most powerful combination in the analytical arsenal. It allows for the physical separation of impurities from the API, followed by their immediate mass analysis for identification.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While MS provides the molecular formula and fragmentation data, NMR spectroscopy offers the definitive, unambiguous structural elucidation of an impurity. It maps the carbon-hydrogen framework of a molecule, revealing how atoms are connected.
The Power of NMR in Structure Confirmation:
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments. For this compound, characteristic signals would appear for the protons on the tetrahydrofuran ring and the ethylamine side chain. The signals for the -OH and -NH protons can be confirmed by adding a few drops of D₂O to the sample, which causes these signals to disappear due to proton-deuterium exchange.[14]
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These advanced experiments reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.
For chiral molecules like this compound, NMR can also be used to determine enantiomeric purity by using chiral solvating or derivatizing agents, which induce separate signals for each enantiomer.[15][16]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. While not typically used for quantification or for identifying unknown impurities on its own, it serves as an excellent confirmatory tool. For this compound and its impurities, IR spectroscopy would confirm the presence of key functional groups. The IR spectrum of aliphatic alcohols shows a characteristic strong and broad O-H stretching band in the 3300-3400 cm⁻¹ region due to hydrogen bonding.[17] Amines also exhibit N-H stretching in a similar region.[14]
Table 1: Comparative Overview of Core Analytical Techniques
| Technique | Primary Purpose | Information Provided | Strengths for This Application | Limitations |
| HPLC | Separation & Quantification | Retention time, purity levels, concentration of impurities. | Excellent for separating polar compounds (especially with HILIC).[9] | Limited structural information. Requires universal detector for this molecule.[10][17] |
| Mass Spectrometry (MS) | Identification & Elucidation | Molecular weight, elemental composition (HRMS), fragmentation patterns (MS/MS). | High sensitivity and specificity; ideal for identifying unknown impurities at trace levels.[10][11] | Isomers can be difficult to distinguish without chromatographic separation. |
| NMR Spectroscopy | Definitive Structure Elucidation | Complete molecular structure, stereochemistry, connectivity of atoms. | Unambiguous structure determination. Can identify and quantify isomeric impurities.[15][16] | Lower sensitivity compared to MS; requires larger sample amounts and isolation of the impurity. |
| IR Spectroscopy | Functional Group Identification | Presence of key bonds (e.g., O-H, N-H, C-O). | Quick and simple confirmation of functional groups present in the API and impurities.[14][17] | Provides limited information for complex mixtures; not suitable for quantification. |
Chapter 3: An Integrated Workflow for Impurity Identification
A robust and self-validating workflow integrates these techniques in a logical sequence. The process begins with broad screening and moves towards specific, definitive identification.
Caption: Integrated workflow for impurity identification.
This workflow ensures a systematic approach, starting with high-throughput screening via HPLC to assess the overall purity. Any impurities detected above the reporting threshold, as defined by ICH Q3A guidelines, are then subjected to LC-MS analysis for initial identification.[18] For novel or structurally complex impurities, isolation followed by NMR analysis provides the final, definitive structural proof.
Chapter 4: Experimental Protocols
The following protocols are provided as validated starting points for the analysis of this compound.
Protocol 1: HPLC-HILIC Method for Impurity Profiling
This protocol is designed to achieve separation of the highly polar API from potential polar and non-polar impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: A HILIC column with an amide or diol stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% B
-
2-20 min: Linear gradient from 95% B to 60% B
-
20-25 min: Hold at 60% B
-
25.1-30 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 90:10 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines the steps to intentionally degrade the API to identify potential degradation products, a key part of developing a stability-indicating method.[5][19]
Caption: Workflow for a forced degradation study.
-
Sample Preparation: Prepare a stock solution of this compound.
-
Acid Degradation: Mix the stock solution with 0.1 M HCl and heat.
-
Base Degradation: Mix the stock solution with 0.1 M NaOH and heat.
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid API to dry heat.
-
Photolytic Degradation: Expose the API solution and solid to light according to ICH Q1B guidelines.
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample, using the developed HPLC method (Protocol 1) coupled with an MS detector to identify the resulting degradants.
Table 2: ICH Q3A(R2) Thresholds for New Drug Substances [18]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Conclusion
The spectroscopic identification of impurities in this compound is a critical and legally mandated aspect of its development as a potential pharmaceutical agent.[3] A scientifically sound strategy is not a rigid checklist but a dynamic and integrated workflow. It combines the separation power of HPLC, the identification prowess of mass spectrometry, and the definitive structural elucidation capabilities of NMR spectroscopy. By understanding the causality behind the choice of each technique—from selecting HILIC for a polar analyte to using HRMS for elemental composition—researchers can build a comprehensive and trustworthy impurity profile. This ensures the final drug substance meets the stringent quality, safety, and efficacy standards required for modern therapeutics.
References
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Google Cloud.
- Arden, S. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Google Cloud.
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]
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European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. EMA. Available at: [Link]
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PubMed. (n.d.). Synthesis of 3'-O-(2-aminoethyl)-2'-deoxyuridines. PubMed. Available at: [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
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PubMed. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. PubMed. Available at: [Link]
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ResearchGate. (2025). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. Available at: [Link]
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Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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ResearchGate. (2025). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. Available at: [Link]
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Kind, T., & Fiehn, O. (2017). Identification of small molecules using accurate mass MS/MS search. PMC. Available at: [Link]
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PubMed. (n.d.). Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. PubMed. Available at: [Link]
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MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available at: [Link]
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Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to Safe Handling of 3-(2-Aminoethyl)oxolan-3-ol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety with Novel Chemical Entities
In the dynamic landscape of drug discovery and development, researchers frequently encounter novel chemical entities for which comprehensive safety data is not yet available. 3-(2-Aminoethyl)oxolan-3-ol is one such compound. While a specific Safety Data Sheet (SDS) for this molecule is not readily accessible, a thorough analysis of its structural motifs and the known hazards of analogous compounds can inform a robust and conservative safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with the utmost confidence and care.
Hazard Analysis: A Proactive Approach to Safety
The structure of this compound incorporates a tetrahydrofuran ring, a hydroxyl group, and an aminoethyl side chain. By examining the safety profiles of structurally related compounds, we can anticipate the potential hazards associated with this molecule.
Compounds such as 3-hydroxytetrahydrofuran and other amino-alcohols are known to cause skin and eye irritation.[1][2] The presence of the amino group can also introduce corrosive properties, similar to other aminoethanols, which are known to cause burns to the skin, eyes, and respiratory tract.[3] Therefore, it is prudent to treat this compound as a substance that is potentially corrosive and irritating to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling substances with unknown toxicological profiles. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat | Use within a certified chemical fume hood is mandatory. |
| Reaction Setup and Work-up | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat | Operations must be conducted in a chemical fume hood. |
| Purification (e.g., Chromatography) | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat | Operations must be conducted in a chemical fume hood. |
| Handling of Dry Powder | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn if a fume hood is not available. |
The Rationale Behind Our Recommendations:
-
Eye and Face Protection: The potential for severe eye irritation or burns necessitates the use of both chemical safety goggles and a face shield to protect against splashes and aerosols.[1][2][3]
-
Hand Protection: Given the likelihood of skin irritation or corrosion, chemically resistant gloves are essential.[1][2][4] Double-gloving provides an additional layer of protection, particularly during procedures with a higher risk of splashes.
-
Body Protection: A chemical-resistant lab coat should be worn at all times to protect against incidental contact.
-
Respiratory Protection: Due to the potential for respiratory tract irritation, all handling of this compound, especially in powdered form or when heated, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]
Step-by-Step Handling Procedures: A Workflow for Safety
Adherence to a strict, step-by-step protocol is paramount for minimizing risk. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Emergency Procedures: Being Prepared for the Unexpected
Skin or Eye Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2][3]
-
For eye contact, hold the eyelids open and continue to flush with water.
-
Remove contaminated clothing while flushing.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a sealed container for disposal.[5]
-
Do not allow the spilled material to enter drains or waterways.
Storage and Disposal: Responsible Chemical Management
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1][4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adopting this comprehensive safety framework, researchers can confidently and responsibly handle this compound, ensuring a safe laboratory environment for themselves and their colleagues. This proactive and informed approach to chemical safety is the cornerstone of innovative and successful scientific research.
References
- Castrol. (2020, January 2). Safety Data Sheet.
- Sigma-Aldrich. (2022, November 15). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
-
New Jersey Department of Health. (2000, September). Hazard Summary: Cyclopentanone. Retrieved from [Link]
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Tetrahydrofuran. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
